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  • Product: 3-[2-(4-Methylphenyl)acetyl]benzonitrile
  • CAS: 465514-72-1

Core Science & Biosynthesis

Foundational

chemical and physical properties of 3-[2-(4-Methylphenyl)acetyl]benzonitrile

An in-depth technical analysis of 3-[2-(4-Methylphenyl)acetyl]benzonitrile requires a rigorous understanding of its bifunctional nature. As a highly specialized deoxybenzoin derivative, this molecule serves as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 3-[2-(4-Methylphenyl)acetyl]benzonitrile requires a rigorous understanding of its bifunctional nature. As a highly specialized deoxybenzoin derivative, this molecule serves as a critical intermediate in advanced organic synthesis and medicinal chemistry.

The following whitepaper deconstructs its physicochemical profile, mechanistic reactivity, and validated synthetic methodologies.

Structural and Physicochemical Profiling

The molecule 3-[2-(4-Methylphenyl)acetyl]benzonitrile (CAS: 465514-72-1) is characterized by a central ethanone (acetyl) linker bridging a p-tolyl group and a 3-cyanophenyl ring[1]. This structural arrangement creates a highly conjugated system with distinct electronic environments.

Table 1: Quantitative Physicochemical Properties

PropertyValueMechanistic/Structural Rationale
Chemical Name 3-[2-(4-Methylphenyl)acetyl]benzonitrileStandard IUPAC nomenclature[2].
CAS Number 465514-72-1Unique registry identifier[1].
Molecular Formula C₁₆H₁₃NODerived from the biaryl-ketone core[2].
Molecular Weight 235.286 g/mol Confirmed via exact mass calculations[2].
Physical State Crystalline SolidDriven by the rigid aromatic system and strong intermolecular dipole-dipole interactions from the cyano group (μ ≈ 3.9 D).
Solubility Profile Soluble in DCM, THF, DMF; Insoluble in H₂OHigh lipophilicity (estimated LogP ~3.5) and a complete lack of hydrogen-bond donors render it hydrophobic, yet highly miscible in aprotic organic solvents[3].
SMILES CC1=CC=C(CC(=O)C2=CC=CC(=C2)C#N)C=C1Topological string representation[2].

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of 3-[2-(4-Methylphenyl)acetyl]benzonitrile stems from its three orthogonal reactivity centers. Understanding the electronic cross-talk between these groups is essential for chemoselective derivatization.

  • Alpha-Methylene Carbon (C-H Acidity): Flanked by the electron-withdrawing carbonyl group and the mildly electron-donating p-tolyl ring, the protons on the CH₂ group are highly acidic (estimated pKa ~15–17). This allows for facile enolization under basic conditions, priming the molecule for electrophilic functionalization (e.g., alkylation, Knoevenagel condensations).

  • Ketone Carbonyl (C=O): The carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack. It can be selectively reduced to a secondary alcohol using mild hydrides (e.g., NaBH₄) or condensed with hydrazines to yield complex pyrazole heterocycles.

  • Nitrile Group (-C≡N): Acting as a strong electron-withdrawing group via both inductive and resonance effects, the cyano group deactivates the attached benzene ring. However, it serves as a versatile handle itself, capable of being hydrolyzed to an amide/carboxylic acid or reduced to a primary amine.

ReactivityMap Center 3-[2-(4-Methylphenyl)acetyl]benzonitrile (Core Molecule) Red_CO Secondary Alcohol (via NaBH4) Center->Red_CO Carbonyl Reduction Hyd_CN Carboxylic Acid / Amide (via Acid/Base Hydrolysis) Center->Hyd_CN Cyano Hydrolysis Cond_Pyr Pyrazole Derivative (via Hydrazine) Center->Cond_Pyr Heterocycle Formation Alpha_Sub Alpha-Substituted Ketone (via Base + Electrophile) Center->Alpha_Sub Enolate Alkylation

Figure 1: Orthogonal reactivity pathways of 3-[2-(4-Methylphenyl)acetyl]benzonitrile.

Advanced Synthetic Methodologies

To construct the core scaffold of 3-[2-(4-Methylphenyl)acetyl]benzonitrile, two primary transition-metal-catalyzed disconnections are viable.

Route A: Palladium-Catalyzed α-Arylation of Ketones (Recommended)

The Buchwald-Hartwig α-arylation provides a highly efficient, atom-economical route by coupling 3-acetylbenzonitrile with 4-bromotoluene[4]. Mechanistic Causality: The reaction proceeds via the formation of a palladium enolate[5]. A critical parameter here is the choice of base. Standard strong bases like NaOtBu can induce unwanted nucleophilic addition to the cyano group. Therefore, a milder base such as Cs₂CO₃, paired with a bulky, electron-rich phosphine ligand (e.g., XPhos), is required to accelerate the transmetalation and reductive elimination steps while preserving the nitrile functionality[5].

Route B: Negishi Cross-Coupling

An alternative disconnection involves the Negishi coupling of 3-cyanobenzoyl chloride with (4-methylbenzyl)zinc chloride[6]. Mechanistic Causality: Organozinc reagents are highly chemoselective and exhibit excellent tolerance for sensitive functional groups like nitriles[6]. The Pd(0) catalyst rapidly inserts into the highly reactive acyl chloride (oxidative addition), followed by transmetalation with the benzylic zinc reagent to yield the target ketone[3].

SynthesisWorkflow Start1 3-Acetylbenzonitrile (Ketone) Cat Pd(OAc)2 / XPhos Cs2CO3 (Base) Start1->Cat Enolate Formation Start2 4-Bromotoluene (Aryl Halide) Start2->Cat Oxidative Addition Intermediate Arylpalladium Enolate (Transient Intermediate) Cat->Intermediate Transmetalation Product 3-[2-(4-Methylphenyl)acetyl]benzonitrile (Target Product) Intermediate->Product Reductive Elimination

Figure 2: Mechanistic pathway of the Palladium-catalyzed α-arylation synthesis.

Experimental Protocols: Self-Validating Systems

The following protocol details the Palladium-Catalyzed α-Arylation (Route A), designed with built-in validation checkpoints to ensure reproducibility.

Step-by-Step Methodology:

  • Catalyst & Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 3-acetylbenzonitrile (1.0 equiv), 4-bromotoluene (1.1 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Subject the mixture to three freeze-pump-thaw cycles. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle. Degassing is non-negotiable for high yields.

  • Reaction Execution: Heat the sealed flask to 80 °C with vigorous stirring for 12 hours. Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is complete when the starting ketone mass (m/z 146) is fully consumed, and the product mass (m/z 236) dominates the chromatogram.

  • Workup & Catalyst Quenching: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a tightly packed pad of Celite. Causality: This step removes the precipitated palladium black and insoluble inorganic salts (CsBr, unreacted Cs₂CO₃), preventing emulsion formation during subsequent aqueous washes.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography using a gradient of Hexanes/Ethyl Acetate to yield the pure crystalline product.

Analytical Characterization Standards

To confirm the structural integrity and purity of the synthesized 3-[2-(4-Methylphenyl)acetyl]benzonitrile, the following spectroscopic benchmarks must be met:

  • ¹H NMR (400 MHz, CDCl₃):

    • A sharp singlet at ~4.2 ppm integrating for 2H (characteristic of the highly deshielded alpha-methylene protons).

    • A singlet at ~2.3 ppm integrating for 3H (aromatic methyl group).

    • Multiplets in the 7.1–8.0 ppm range integrating for the 8 aromatic protons across both rings.

  • Infrared Spectroscopy (ATR-IR):

    • A distinct, sharp absorption band at ~2230 cm⁻¹ , confirming the intact nitrile (-C≡N) stretch.

    • A strong band at ~1690 cm⁻¹ , corresponding to the conjugated ketone (C=O) stretch.

  • Mass Spectrometry (ESI-LC/MS): An [M+H]⁺ peak at m/z 236.1 , confirming the exact molecular weight[2].

Handling, Safety, and Storage

  • Storage Conditions: The compound should be stored in a cool, dry, well-ventilated environment, protected from light and moisture. Keep containers tightly sealed under an inert atmosphere (nitrogen or argon) to prevent slow oxidative degradation of the benzylic position.

  • Chemical Safety: As a nitrile-containing compound, it must be kept strictly away from strong aqueous acids. While aryl nitriles are generally stable, extreme acidic hydrolysis can theoretically liberate toxic hydrogen cyanide (HCN) gas[1]. Standard PPE (nitrile gloves, lab coat, safety goggles) and fume hood handling are mandatory.

References

  • Title: 3-[2-(4-METHYLPHENYL)
  • Title: 3-[2-(4-METHYLPHENYL)
  • Source: organic-chemistry.
  • Source: nih.
  • Source: organic-chemistry.
  • Source: benchchem.

Sources

Exploratory

Structural and Physicochemical Profiling of 3-[2-(4-Methylphenyl)acetyl]benzonitrile: A Deoxybenzoin Scaffold in Medicinal Chemistry

Abstract: As a Senior Application Scientist, I frequently encounter target molecules where minor structural nuances dictate major synthetic and biological outcomes. 3-[2-(4-Methylphenyl)acetyl]benzonitrile (CAS: 465514-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: As a Senior Application Scientist, I frequently encounter target molecules where minor structural nuances dictate major synthetic and biological outcomes. 3-[2-(4-Methylphenyl)acetyl]benzonitrile (CAS: 465514-72-1)[1] is a prime example. Belonging to the deoxybenzoin (1,2-diphenylethanone) class, this compound serves as a highly versatile building block[2]. Its unique 3D conformation—governed by a flexible methylene hinge between two rigid aromatic systems—makes it a critical precursor for complex heterocycles like isoflavones[3] and a direct pharmacophore for targets such as FabH (β-ketoacyl-acyl carrier protein synthase III)[4]. This whitepaper provides an in-depth technical guide to its molecular weight validation, 3D structural dynamics, and the self-validating analytical protocols required to characterize it.

Physicochemical Profiling & Molecular Weight Analysis

Before deploying any building block in complex synthesis, establishing its exact physicochemical profile is non-negotiable. The core scaffold of this molecule is a deoxybenzoin[2], specifically substituted with a 3-cyano group on the acetophenone ring and a 4-methyl group (p-tolyl) on the benzyl ring[5].

Quantitative Data Summary
PropertyValue
IUPAC Name 1-(3-cyanophenyl)-2-(4-methylphenyl)ethan-1-one
CAS Number 465514-72-1[1]
Molecular Formula C₁₆H₁₃NO[5]
Molecular Weight 235.286 g/mol [6]
Monoisotopic Mass 235.0997 Da
Exact Mass [M+H]⁺ 236.1075 m/z
SMILES CC1=CC=C(CC(=O)C2=CC=CC(=C2)C#N)C=C1[5]

3D Conformational Dynamics

The 3D structure of 3-[2-(4-Methylphenyl)acetyl]benzonitrile is defined by its central -CH₂-C(=O)- linker.

  • Planarity of the Acetophenone Core: The carbonyl group is directly conjugated with the 3-cyanophenyl ring. This extended π -conjugation enforces strict planarity across the C(aryl)-C(=O) bond.

  • Flexibility of the Methylene Hinge: The -CH₂- bridge acts as a freely rotatable hinge (governed by the C-C-C=O dihedral angle).

  • Causality in Biological Binding: This flexibility allows the 4-methylphenyl ring to adopt an orthogonal or staggered conformation relative to the cyanophenyl plane. By minimizing steric clash between the ortho-protons of the two rings, the molecule can dynamically adapt to tight enzymatic binding pockets, a feature that makes deoxybenzoins potent FabH inhibitors[4] and excellent precursors for aromatase-inhibiting isoflavones[7].

UtilityMap Core Deoxybenzoin Core 1-(3-cyanophenyl)-2-(4-methylphenyl)ethanone SynTarget Synthetic Intermediates Core->SynTarget BioTarget Biological Applications Core->BioTarget Isoflavones Isoflavones (via Vilsmeier cyclization) SynTarget->Isoflavones Heterocycles Pyrimidinones & Indoles (via condensation) SynTarget->Heterocycles Estrogen Estrogen Receptor Modulators (Aromatase Inhibition) Isoflavones->Estrogen Active as FabH FabH Inhibitors (Antibacterial) BioTarget->FabH BioTarget->Estrogen

Synthetic and biological utility map of the deoxybenzoin scaffold.

Self-Validating Analytical Methodologies

To ensure absolute scientific integrity, I rely on orthogonal, self-validating protocols for molecular weight and 3D structure confirmation.

Protocol 1: Molecular Weight Validation via LC-HRMS

This protocol is designed to confirm the exact mass (235.0997 Da) without inducing in-source fragmentation.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an essential proton source, driving the equilibrium toward the formation of the intact [M+H]⁺ adduct required for positive-ion Electrospray Ionization (ESI+).

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a steep gradient of 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The rapid gradient ensures the highly hydrophobic deoxybenzoin core elutes as a sharp, concentrated peak, maximizing the signal-to-noise ratio.

  • Mass Spectrometry Acquisition: Operate the Time-of-Flight (TOF) analyzer in ESI+ mode. Continuously infuse Leucine Enkephalin as an internal lock mass.

    • Self-Validating Mechanism: The lock mass provides real-time mass axis calibration. If the measured [M+H]⁺ deviates by more than 5 ppm from the theoretical m/z 236.1075, the system automatically invalidates the run, preventing false-positive identifications.

Protocol 2: 3D Linkage Confirmation via 2D-NMR

Confirming the regiochemistry of the -CH₂-C(=O)- linker requires advanced 2D-NMR techniques.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

    • Causality: CDCl₃ lacks exchangeable protons that could obscure the critical methylene (-CH₂-) signal at ~4.2 ppm.

  • 1D Acquisition (¹H and ¹³C): Acquire standard ¹H and ¹³C spectra.

    • Self-Validating Mechanism: The proton integration acts as an internal checksum. The para-substituted methylphenyl ring (4H), the meta-substituted cyanophenyl ring (4H), the isolated methylene bridge (2H), and the methyl group (3H) must sum exactly to 13 protons. Any deviation indicates impurity or structural rearrangement.

  • 2D HMBC Acquisition: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range coupling constants (J = 8 Hz).

    • Causality: HMBC is strictly required to prove the connectivity across the quaternary carbonyl carbon. A definitive cross-peak between the methylene protons (~4.2 ppm) and the carbonyl carbon (~195 ppm) unequivocally validates the deoxybenzoin linkage[2].

ConformationalWorkflow Sample 3-[2-(4-Methylphenyl)acetyl]benzonitrile (CAS: 465514-72-1) LCHRMS LC-HRMS Analysis (ESI+ Mode) Sample->LCHRMS NMR 1D & 2D NMR Spectroscopy (1H, 13C, HMBC, HSQC) Sample->NMR Xray X-ray Crystallography (Single Crystal) Sample->Xray MWVal Molecular Weight Validation [M+H]+ m/z 236.107 LCHRMS->MWVal Model Validated 3D Pharmacophore Model MWVal->Model ConnVal Connectivity & Linker Confirmation NMR->ConnVal ConnVal->Model StructVal 3D Conformation & Dihedral Angles Xray->StructVal StructVal->Model

Analytical workflow for the structural validation of deoxybenzoin derivatives.

References

  • Matrix Fine Chemicals. "3-[2-(4-METHYLPHENYL)ACETYL]BENZONITRILE | CAS 465514-72-1". Available at: [Link]

  • NextSDS. "3-[2-(4-METHYLPHENYL)ACETYL]BENZONITRILE — Chemical Substance Information". Available at:[Link]

  • Li, H.-Q., et al. (2010). "Design and synthesis of novel deoxybenzoin derivatives as FabH inhibitors and anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 20(6), 2025-2028. Available at:[Link]

  • RSC Advances (2024). "Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides." RSC Advances. Available at:[Link]

  • Journal of Medicinal Chemistry (2004). "Synthesis and Aromatase Inhibitory Activity of Novel Pyridine-Containing Isoflavones." ACS Publications. Available at:[Link]

Sources

Foundational

CAS 465514-72-1 material safety data sheet (SDS) for laboratory researchers

A Whitepaper on the Handling, Toxicological Causality, and Experimental Utility of 3-[2-(4-Methylphenyl)acetyl]benzonitrile Executive Summary CAS 465514-72-1, chemically identified as 3-[2-(4-Methylphenyl)acetyl]benzonit...

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Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper on the Handling, Toxicological Causality, and Experimental Utility of 3-[2-(4-Methylphenyl)acetyl]benzonitrile

Executive Summary

CAS 465514-72-1, chemically identified as 3-[2-(4-Methylphenyl)acetyl]benzonitrile, is a highly versatile bifunctional building block utilized in advanced organic synthesis and drug development. Unlike standard Safety Data Sheets (SDS) that merely list hazards, this whitepaper synthesizes physicochemical data with field-proven laboratory insights. By understanding the structural causality behind the molecule's reactivity, researchers can design self-validating experimental systems that maximize synthetic yield while rigorously mitigating exposure risks.

Chemical Identity and Structural Causality

At its core, CAS 465514-72-1 is a substituted deoxybenzoin derivative. The molecule features an active alpha-methylene bridge flanked by a strongly electron-withdrawing 3-cyanobenzoyl moiety and a lipophilic 4-methylphenyl (p-tolyl) group.

Table 1: Physicochemical Profile & Structural Implications

ParameterValueCausality / Implication
IUPAC Name 3-[2-(4-Methylphenyl)acetyl]benzonitrileDefines the bifunctional synthetic handles (ketone + nitrile).
CAS Number 465514-72-1Unique identifier for procurement and safety tracking.
Molecular Formula C16H13NOIndicates a high degree of unsaturation (Index of Hydrogen Deficiency = 11).
Molecular Weight 235.286 g/mol Optimal size for small-molecule pharmaceutical intermediates.
SMILES CC1=CC=C(CC(=O)C2=CC=CC(=C2)C#N)C=C1Computational representation for predictive in silico toxicology.

Structural Logic: The structural architecture dictates its behavior. The electron-withdrawing nature of the carbonyl and the cyano group significantly lowers the pKa of the alpha-protons. This renders the molecule highly susceptible to base-catalyzed enolization, which is the foundation of its synthetic utility but also a driving factor in its chemical reactivity and handling profile.

Hazard Identification & Toxicological Mechanisms

Standard safety protocols classify aryl nitriles and acetophenone derivatives as potential irritants. According to the [1], chemicals of this class typically carry GHS classifications for Skin Irritation (Category 2) and Eye Irritation (Category 2A).

Mechanism of Toxicity: The toxicity of CAS 465514-72-1 is not driven by cyanide release. Aryl nitriles are metabolically stable and do not readily undergo oxidative dealkylation to release free cyanide (CN⁻) in vivo. Instead, the hazard profile is driven by lipophilic partitioning and electrophilic adduction .

The hydrophobic p-tolyl and phenyl rings facilitate rapid penetration through the lipid-rich stratum corneum of the skin. Once localized in the epidermis, the electrophilic carbonyl carbon can engage in non-covalent or transient covalent interactions with nucleophilic amino acid residues (e.g., cysteine, lysine) on cellular proteins, triggering a localized inflammatory response (irritation).

ToxPathway Compound CAS 465514-72-1 (Lipophilic Deoxybenzoin) Skin Dermal Contact (Stratum Corneum Penetration) Compound->Skin Exposure Hazard Enolate Base-Catalyzed Enolization Compound->Enolate Synthetic Activation ToxEffect Protein Adduction (Localized Irritation) Skin->ToxEffect Biomolecular Interaction Nucleophile Alpha-Carbon Nucleophilicity Enolate->Nucleophile Thermodynamic Sink SynthEffect Electrophilic Attack (C-C Bond Formation) Nucleophile->SynthEffect Target Reaction

Fig 1. Divergent pathways of CAS 465514-72-1: Dermal toxicity mechanism vs. synthetic utility.

Engineering Controls & Self-Validating Safety Systems

To mitigate the risks outlined above, laboratory handling must employ self-validating safety systems. As mandated by environmental health and safety guidelines derived from the [2] framework, the following controls are required:

  • Ventilation: All manipulations of the solid powder must occur within a certified fume hood maintaining a face velocity of 80-125 feet per minute (fpm). This prevents the inhalation of micro-particulates.

  • Glove Selection Causality: Standard nitrile gloves provide adequate protection against the dry powder. However, if the compound is dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF), the solvent acts as a permeation vehicle. DCM degrades standard nitrile in under 3 minutes. Therefore, a self-validating protocol requires the use of heavy-duty butyl rubber gloves or a double-gloving technique (nitrile over polyethylene) when handling solutions, ensuring the primary barrier's failure is visually detectable before dermal exposure occurs.

Experimental Protocols: Alpha-Alkylation Workflow

The most potent application of CAS 465514-72-1 is the functionalization of its alpha-methylene group[3]. The following protocol describes a self-validating alpha-alkylation workflow.

Causality Behind Experimental Choices: Why use Potassium Carbonate (K₂CO₃) instead of Lithium Diisopropylamide (LDA)? The highly electron-withdrawing 3-cyanophenyl group lowers the pKa of the alpha-protons to approximately 14-16. Cryogenic, strongly basic conditions (LDA at -78°C) are unnecessarily harsh and risk nucleophilic attack on the sensitive nitrile group. Mild, thermodynamic enolization using K₂CO₃ in Dimethylformamide (DMF) perfectly balances reactivity and chemoselectivity.

Step-by-Step Methodology:

  • System Purging: Flame-dry a 50 mL round-bottom flask and purge with Argon.

    • Self-Validation: The absence of condensation on the glass visually confirms a moisture-free environment, which is critical for preventing competitive hydrolysis of the nitrile.

  • Reagent Charging: Add CAS 465514-72-1 (1.0 eq, 2.35 g, 10 mmol) and anhydrous K₂CO₃ (1.5 eq, 2.07 g, 15 mmol) to the flask.

  • Solvent Addition & Enolization: Inject 20 mL of anhydrous DMF. Stir at 25°C for 30 minutes.

    • Self-Validation: The suspension will transition to a deep yellow/orange color. This bathochromic shift is the visual confirmation of extended conjugation upon enolate formation. If the solution remains colorless, the base is inactive or moisture has quenched the enolate; abort and re-dry reagents.

  • Electrophile Addition: Dropwise add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) over 10 minutes. Stir for 4 hours.

  • Buffered Quench: Quench the reaction by pouring it into 50 mL of saturated aqueous Ammonium Chloride (NH₄Cl).

    • Causality: NH₄Cl buffers the aqueous phase to pH ~6.5. Using a strong acid (like HCl) could hydrolyze the nitrile to a primary amide, while a strong base could cause retro-aldol-type degradation.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL), wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Workflow Prep Inert Setup (Ar Atmosphere) Deprotonation Enolization (K2CO3 / DMF) Prep->Deprotonation Add Reagents Reaction Alkylation (R-X Addition) Deprotonation->Reaction Color Change (Yellow) Quench Buffered Quench (Sat. NH4Cl) Reaction->Quench TLC Confirmation Isolate Phase Extraction (EtOAc/H2O) Quench->Isolate pH Neutralization

Fig 2. Step-by-step workflow for the alpha-alkylation of CAS 465514-72-1 with self-validating steps.

Analytical Validation System

Post-synthesis, the purity of the compound or its derivatives must be rigorously validated. Relying solely on Thin Layer Chromatography (TLC) is insufficient due to the UV-active nature of numerous potential byproducts.

Table 2: Standardized HPLC Validation Parameters

ParameterSpecificationCausality
Column C18 Reverse Phase (150 x 4.6 mm, 5 µm)Optimal stationary phase for separating lipophilic aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in H₂OSuppresses ionization of trace impurities, sharpening chromatographic peaks.
Mobile Phase B 0.1% TFA in Acetonitrile (MeCN)MeCN provides superior resolution for nitrile-containing compounds compared to Methanol.
Gradient 10% B to 90% B over 15 minutesEnsures elution of both polar degradation products and the highly non-polar parent mass.
Detection UV at 254 nm and 280 nmCaptures the pi-pi* transitions of the benzonitrile and p-tolyl systems.

Nuclear Magnetic Resonance (NMR) Signatures: For the unmodified CAS 465514-72-1, the diagnostic ¹H-NMR (CDCl₃, 400 MHz) signature is the sharp singlet integrating to 2 protons at approximately δ 4.2 - 4.4 ppm , corresponding to the alpha-methylene protons. The p-tolyl methyl group will appear as a sharp singlet near δ 2.3 ppm . The disappearance or splitting of the 4.2 ppm singlet confirms successful substitution at the alpha-carbon during downstream synthesis.

References
  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." United States Department of Labor. [Link]

  • Environmental Protection Agency (EPA). "Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA)."[Link]

  • Matrix Fine Chemicals. "3-[2-(4-METHYLPHENYL)ACETYL]BENZONITRILE | CAS 465514-72-1 Product Data."[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Column Chromatography Purification of Crude 3-[2-(4-Methylphenyl)acetyl]benzonitrile

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Protocol & Methodological Rationale Introduction & Chemical Profiling In the synthesis of complex pharmaceutical intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Protocol & Methodological Rationale

Introduction & Chemical Profiling

In the synthesis of complex pharmaceutical intermediates, isolating the target compound from structurally similar precursors and byproducts is a critical bottleneck. This application note details a robust, self-validating normal-phase flash chromatography protocol designed to purify crude 3-[2-(4-Methylphenyl)acetyl]benzonitrile (CAS: 465514-72-1)[1].

To design an effective purification strategy, we must first analyze the molecular characteristics that dictate the compound's chromatographic behavior:

  • Nitrile Group (-CN): Highly polar and electron-withdrawing. It acts as a strong hydrogen-bond acceptor and possesses a significant dipole moment.

  • Ketone Carbonyl (C=O): A secondary polar site that also acts as a hydrogen-bond acceptor.

  • Diaryl System: The benzonitrile core and the 4-methylbenzyl moiety provide substantial hydrophobicity and strong UV absorbance, making the molecule highly visible under standard UV detection.

Typical crude mixtures containing this compound often include unreacted starting materials (e.g., 3-cyanobenzoyl chloride, 4-methylphenylacetic acid) or cross-coupling byproducts. The challenge lies in achieving baseline resolution between these closely eluting aromatic species[2].

Mechanistic Rationale & Chromatographic Strategy

As a Senior Application Scientist, I approach purification not as a trial-and-error exercise, but as a predictable physicochemical system. Every parameter in this protocol is chosen based on specific molecular interactions.

Stationary Phase Selection

Normal-phase silica gel (40–60 µm particle size, 60 Å pore size) is the optimal stationary phase. The acidic silanol (Si-OH) groups on the silica surface interact strongly with the basic lone pairs on the nitrile and ketone oxygens of our target molecule[3]. High-quality prepacked columns (e.g., Biotage Sfär) are mandated here; consistent column packing directly improves separation efficiency and prevents channeling, which is critical when resolving structurally similar aromatic ketones[4].

Mobile Phase Optimization (Causality of the Gradient)

A binary mobile phase of Hexane (or Heptane) and Ethyl Acetate (EtOAc) is utilized.

  • The Mechanism: Hexane serves as the non-polar bulk solvent, rapidly washing away highly hydrophobic impurities (such as unreacted 4-methylbenzyl organometallics). As the gradient introduces EtOAc, the carbonyl oxygens of the EtOAc molecules competitively bind to the silica's silanol groups. This effectively displaces the target compound's nitrile and ketone groups from the silica, facilitating its controlled elution[3].

Sample Loading (The Causality of Dry Loading)

A critical failure point in purifying moderately polar aromatic ketones is the sample loading technique. The crude mixture typically requires a strong, highly polar solvent like Dichloromethane (DCM) for complete dissolution.

  • The Problem with Liquid Loading: If this DCM solution is injected directly onto the column, the DCM acts as a localized, high-strength mobile phase. This causes the target compound to migrate prematurely and unevenly down the column bed before the intended gradient even begins, resulting in severe band broadening and co-elution[4].

  • The Solution: Dry loading is strictly mandated. By pre-adsorbing the crude mixture onto loose silica gel and evaporating the DCM to yield a free-flowing powder, the solvent effect is entirely eliminated[5]. This ensures the compound begins its chromatographic journey as a tightly focused band at the column head, maximizing resolution.

Experimental Protocols: Step-by-Step Methodology

This workflow is designed as a self-validating system . Do not proceed to the next phase unless the validation checkpoint is met.

Phase 1: TLC Method Development & Validation
  • Dissolve a 5 mg aliquot of the crude mixture in 1 mL of DCM.

  • Spot the solution onto a Silica Gel 60 F254 TLC plate.

  • Elute the plate in a chamber pre-equilibrated with 80:20 Hexane:EtOAc .

  • Visualize under a 254 nm UV lamp.

  • Validation Checkpoint: Calculate the Retention Factor ( Rf​ ) of the target spot. For optimal transfer to a flash column, the target Rf​ must be between 0.25 and 0.35 . If Rf​>0.40 , reduce the EtOAc concentration to 15%.

Phase 2: Dry Loading Preparation
  • Transfer 1.0 g of the crude product to a 100 mL round-bottom flask.

  • Dissolve completely in a minimal volume of DCM (approx. 5–8 mL).

  • Add 3.0 g of loose silica gel to the flask (maintaining a 1:3 crude-to-silica weight ratio)[5].

  • Swirl the flask to create a homogeneous slurry.

  • Remove the DCM using a rotary evaporator under reduced pressure (40 °C water bath) until the material appears dry.

  • Validation Checkpoint: Vigorously tap the flask. The material must be a completely free-flowing powder. Any clumping indicates residual DCM, which will compromise the purification. Continue evaporation until clumps disappear.

  • Transfer the powder into an empty dry-load cartridge and seal it with a frit.

Phase 3: Automated Flash Chromatography Execution
  • Mount a 40 g prepacked high-performance silica column onto the automated flash system.

  • Attach the prepared dry-load cartridge in series ahead of the main column.

  • Set the UV detectors to 254 nm (primary detection for the conjugated aromatic systems) and 280 nm (secondary detection for the ketone n→π∗ transition).

  • Equilibrate the column with 3 Column Volumes (CV) of 100% Hexane.

  • Execute the optimized gradient (see Table 1).

  • Collect fractions based on UV threshold triggers.

  • Validation Checkpoint: Analyze the apex fractions via LC-MS or TLC before pooling to definitively confirm >98% purity of 3-[2-(4-Methylphenyl)acetyl]benzonitrile.

Data Presentation

Table 1: Optimized Gradient Elution Profile

System Parameters: 40 g Silica Column, Flow Rate = 40 mL/min.

StepColumn Volumes (CV)% Hexane% Ethyl AcetatePurpose
1. Equilibration 3.0100%0%Condition silica and flush system.
2. Isocratic Hold 2.095%5%Elute highly non-polar impurities.
3. Shallow Gradient 5.095% 80%5% 20%Separate closely eluting hydrophobic byproducts.
4. Target Elution 4.080% 60%20% 40%Elution of 3-[2-(4-Methylphenyl)acetyl]benzonitrile.
5. Column Flush 2.00%100%Purge highly polar baseline impurities.
Table 2: Expected Elution Order and Rf​ Values

Conditions: Silica Gel TLC, 80:20 Hexane:EtOAc.

ComponentExpected Rf​ Interaction Mechanism
Non-polar Byproducts (e.g., Alkylated aromatics)0.70 - 0.90Weak van der Waals interactions; minimal silanol binding.
3-[2-(4-Methylphenyl)acetyl]benzonitrile 0.30 - 0.35 Moderate dipole-dipole & H-bonding via -CN and C=O groups.
Polar Precursors (e.g., Unreacted acids/amides)0.05 - 0.15Strong H-bonding; requires high EtOAc or MeOH to elute.

Mandatory Visualization

G N1 Crude 3-[2-(4-Methylphenyl)acetyl]benzonitrile N2 Dissolution in Minimal DCM N1->N2 N3 Adsorption onto Silica Gel (1:3 w/w) N2->N3 N4 Solvent Evaporation (Free-Flowing Powder) N3->N4 N5 Dry-Load Cartridge Packing N4->N5 N6 Flash Chromatography (Hexane/EtOAc) N5->N6 N7 UV Fraction Collection (254 nm) N6->N7 N8 Pure Target Compound N7->N8

Dry-load flash chromatography workflow for 3-[2-(4-Methylphenyl)acetyl]benzonitrile purification.

References

  • [4] Title: Impact of prepacked column construction on flash chromatography. Source: Biotage. URL:[Link]

  • [5] Title: Biotage® Sfär Flash Columns - User Guide. Source: Technoprocur / Biotage. URL: [Link]

  • [1] Title: 3-[2-(4-METHYLPHENYL)ACETYL]BENZONITRILE — Chemical Substance Information. Source: NextSDS. URL:[Link]

  • [2] Title: Tandem Synthesis of Polysubstituted Pyrroles via Cu(I)-Catalyzed Cyclization of Ketene N,S-Acetals with β-Ketodinitriles. Source: The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • [3] Title: Synthesis of Ketones and Esters from Heteroatom-Functionalized Alkenes by Cobalt-Mediated Hydrogen Atom Transfer. Source: The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Sources

Application

In Vivo Experimental Applications of 3-[2-(4-Methylphenyl)acetyl]benzonitrile Derivatives: From Synthesis to Preclinical Validation

Executive Summary & Chemical Rationale The compound 3-[2-(4-Methylphenyl)acetyl]benzonitrile (CAS: 465514-72-1) is an advanced acetophenone-derived synthon. Featuring a benzonitrile moiety coupled with a p-tolyl group vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The compound 3-[2-(4-Methylphenyl)acetyl]benzonitrile (CAS: 465514-72-1) is an advanced acetophenone-derived synthon. Featuring a benzonitrile moiety coupled with a p-tolyl group via an acetyl bridge, it serves as a highly versatile building block for the synthesis of complex, biologically active heterocycles, including quinazolin-4(3H)-ones, indolin-2-ones, and oxadiazoles.

From a medicinal chemistry perspective, the incorporation of the p-tolyl and benzonitrile groups significantly enhances the lipophilicity (LogP) of the resulting derivatives. This physicochemical property is critical for facilitating blood-brain barrier (BBB) penetration in neuropharmacological applications and for penetrating the dense extracellular matrix of the tumor microenvironment in oncology. This application note details the rigorous in vivo protocols used to validate the efficacy of these derivatives, providing a self-validating framework for researchers in drug development.

Neuropharmacological Applications: Anticonvulsant Evaluation

Causality & Mechanism of Action

Quinazolin-4(3H)-one derivatives synthesized from the 3-[2-(4-Methylphenyl)acetyl]benzonitrile scaffold exhibit potent anticonvulsant properties [1]. The rationale for utilizing this specific precursor lies in its ability to generate highly lipophilic derivatives that rapidly partition into the central nervous system. Mechanistically, these compounds act as positive allosteric modulators of the GABA A​ receptor at the benzodiazepine binding site. By stabilizing the open conformation of the chloride channel, they facilitate Cl influx, leading to neuronal hyperpolarization and the suppression of seizure propagation.

Mechanism Visualization

MOA Ligand Benzonitrile Derivative (Lipophilic Synthon) Receptor GABAA Receptor (Allosteric Site) Ligand->Receptor Binds & Modulates Channel Chloride Channel Opening Receptor->Channel Conformational Change Hyperpol Neuronal Hyperpolarization Channel->Hyperpol Cl- Influx Effect Anticonvulsant Effect (Seizure Suppression) Hyperpol->Effect Action Potential Blockade

GABA A​ Receptor Allosteric Modulation by Benzonitrile-Derived Heterocycles.

In Vivo Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

Objective: To evaluate the anticonvulsant efficacy of the synthesized derivatives against chemically induced seizures in murine models.

Materials & Reagents:

  • Adult male Swiss albino mice (20–25 g).

  • Test Compound (Derivative of CAS 465514-72-1).

  • Vehicle: 0.5% Carboxymethyl cellulose (CMC) or 10% DMSO/Tween-80 in saline (selected based on the derivative's aqueous solubility).

  • Pentylenetetrazole (PTZ, 85 mg/kg).

  • Positive Controls: Diazepam (2 mg/kg) or Phenobarbital (20 mg/kg).

Step-by-Step Methodology:

  • Acclimatization & Grouping: Acclimatize mice to laboratory conditions for 7 days. Randomly divide into groups (n=6/group): Vehicle Control, Positive Control, and Test Compound groups (e.g., 50, 100, and 150 mg/kg).

  • Formulation: Suspend the test compound in the chosen vehicle immediately prior to dosing to prevent precipitation and ensure uniform dosing.

  • Administration: Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection.

  • Seizure Induction: Exactly 30 minutes post-administration, inject PTZ (85 mg/kg, s.c. or i.p.) to induce clonic-tonic seizures.

  • Observation & Scoring: Place each mouse in an isolated transparent observation chamber. Monitor continuously for 30 minutes.

    • Latency: Record the time to the first myoclonic jerk or generalized tonic-clonic seizure (GTCS).

    • Protection: The absence of GTCS for the entire 30-minute observation period signifies complete protection.

    • Mortality: Record survival rates at 24 hours post-PTZ administration.

Data Presentation: Anticonvulsant Efficacy
Treatment GroupDose (mg/kg)Mean Seizure Latency (sec ± SD)Protection from GTCS (%)24h Survival Rate (%)
Vehicle Control N/A45.2 ± 12.40%0%
Diazepam (Control) 2.0> 1800100%100%
Derivative (Low) 50.0210.5 ± 34.133%50%
Derivative (Med) 100.0680.3 ± 85.666%83%
Derivative (High) 150.0> 1800100%100%

Note: Data represents a generalized summary of dose-dependent responses typical for highly active quinazolinone derivatives.

Oncological Applications: Targeted Tumor Therapy

Causality & Mechanism of Action

Derivatives incorporating the 3-[2-(4-Methylphenyl)acetyl]benzonitrile scaffold, such as modified indolin-2-ones or oxadiazoles, function as potent targeted therapies. These compounds have been successfully utilized as small molecule disruptors of protein-protein interactions (e.g., EWS-FLI1 in Ewing's Sarcoma) [2], and as multi-target agents in various carcinomas [3]. The rigid aromatic framework provides necessary π−π stacking interactions within the target protein's binding pocket, while the p-tolyl group occupies hydrophobic sub-pockets. This precise spatial arrangement disrupts oncogenic signaling, ultimately leading to apoptosis and tumor regression.

Workflow Visualization

Xenograft_Workflow Cells Cultured Tumor Cells (e.g., TC-71 or A549) Inoculate Subcutaneous Injection (Athymic Nude Mice) Cells->Inoculate Harvest & Suspend Growth Monitor Tumor Growth (Target: 100-150 mm³) Inoculate->Growth Engraftment Dosing Administer Derivative (Daily i.p. or p.o.) Growth->Dosing Randomization Analysis Measure Volume & Weight (Calipers / Scales) Dosing->Analysis 21-28 Days

Subcutaneous Tumor Xenograft Model Workflow for Anticancer Evaluation.

In Vivo Protocol: Subcutaneous Tumor Xenograft Model

Objective: To assess the anti-tumor efficacy and systemic toxicity of the derivatives in a mammalian system.

Materials & Reagents:

  • Female athymic nude mice (BALB/c-nu, 6–8 weeks old).

  • Target Cancer Cell Line (e.g., A549 lung carcinoma or TC-71 Ewing's Sarcoma cells).

  • Matrigel (Corning).

  • Digital calipers and analytical balance.

Step-by-Step Methodology:

  • Cell Preparation & Inoculation: Harvest cultured tumor cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5×106 cells/100 µL. Inject subcutaneously into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth thrice weekly using digital calipers. Calculate tumor volume (V) using the standard formula: V=(Length×Width2)/2 .

  • Randomization & Dosing: Once tumors reach an average volume of 100–150 mm³, randomize mice into treatment and control groups (n=8/group). Administer the test derivative (e.g., 10–50 mg/kg/day, p.o. or i.p.) for a continuous period of 21–28 days.

  • Toxicity Assessment: Weigh mice twice weekly. A body weight loss of >20% indicates severe systemic toxicity, necessitating immediate dose reduction or humane termination.

  • Endpoint Analysis: Euthanize the animals, excise the tumors, weigh them, and process the tissue for immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

Data Presentation: Xenograft Efficacy
Treatment GroupDose (mg/kg/day)Initial Tumor Vol (mm³)Final Tumor Vol (mm³)TGI (%)Body Weight Change (%)
Vehicle Control N/A125.4 ± 15.21450.6 ± 180.4N/A+4.2%
Standard Care 25.0122.8 ± 14.9480.2 ± 65.366.9%-5.1%
Derivative (Low) 10.0126.1 ± 16.0850.4 ± 95.241.3%+2.0%
Derivative (High) 50.0124.5 ± 13.8310.5 ± 45.878.6%-3.5%

Note: High TGI coupled with minimal body weight loss (<5%) indicates a highly favorable therapeutic window for the derivative.

References

  • Title: Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [1] Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Synthesis and Structure–Activity Relationship Studies of Small Molecule Disruptors of EWS-FLI1 Interactions in Ewing's Sarcoma [2] Source: Journal of Medicinal Chemistry (PMC) URL: [Link]

  • Title: Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights [3] Source: Pharmaceuticals (Basel) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-[2-(4-Methylphenyl)acetyl]benzonitrile Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for the synthesis and purification of 3-[2-(4-Methylphenyl)acetyl]benzonitrile (CAS No. 465514-72-1)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 3-[2-(4-Methylphenyl)acetyl]benzonitrile (CAS No. 465514-72-1)[1]. This compound is a highly functionalized deoxybenzoin derivative characterized by an electrophilic cyano group and an acidic alpha-carbon. Because of these structural features, synthesizing this molecule often presents chemoselectivity and over-alkylation challenges.

This guide is designed for researchers and drug development professionals. It bypasses basic textbook theory to focus strictly on field-proven diagnostics, mechanistic causality, and self-validating protocols.

Mechanistic Pathways & Workflow Diagnostics

Understanding the mechanistic divergence of your chosen synthetic route is the first step in troubleshooting. Below are the visual diagnostics for the two most common synthetic strategies: the traditional Weinreb amide route and the modern metal-free base-mediated fragmentation.

WeinrebMechanism SM1 3-Cyano-N-methoxy- N-methylbenzamide Tetra Chelated Tetrahedral Intermediate (-10°C) SM1->Tetra + Grignard (THF) Imp1 Methyl Amide Impurity (N-O Cleavage) SM1->Imp1 Competitive Cleavage Grignard 4-Methylbenzylmagnesium Chloride Grignard->Tetra Product 3-[2-(4-Methylphenyl)acetyl]benzonitrile (Target Deoxybenzoin) Tetra->Product Aqueous HCl Quench Imp2 Tertiary Alcohol (Over-addition) Tetra->Imp2 Temp > 0°C (Premature Collapse)

Mechanistic divergence in the Weinreb amide synthesis of deoxybenzoins, highlighting impurity paths.

BaseMediated KetoEster γ-Aryl-β-ketoester DualAcyl Dual Acylated Intermediate KetoEster->DualAcyl K2CO3 (2 eq) AcylCl 3-Cyanobenzoyl Chloride AcylCl->DualAcyl TS Concerted Fragmentation Transition State DualAcyl->TS Dioxane, 90°C Stalled Incomplete Reaction (Impurity) DualAcyl->Stalled Temp < 90°C Product Deoxybenzoin Target TS->Product Nucleophilic Addition-Elimination

Base-mediated dual acylation and fragmentation pathway for metal-free deoxybenzoin synthesis.

Troubleshooting Guide (FAQs)

Q1: Weinreb Amide Route — Why am I seeing tertiary alcohols and methyl amide side products? Context: Synthesis using 3-cyano-N-methoxy-N-methylbenzamide and 4-methylbenzylmagnesium chloride. Causality & Solution: The Weinreb amide is designed to form a stable, magnesium-chelated tetrahedral intermediate that resists further nucleophilic attack. However, if the reaction temperature exceeds -10 °C, this chelate collapses prematurely into the highly electrophilic ketone, allowing a second equivalent of Grignard to attack and form a tertiary alcohol[2]. Additionally, excess Grignard reagent can cause competitive N–O bond cleavage, yielding 3-cyano-N-methylbenzamide[3]. Self-Validating Fix: Maintain the internal temperature strictly between -20 °C and -10 °C. To self-validate, pull a 50 µL reaction aliquot, quench in saturated NH 4​ Cl, and run an LC-MS. The absence of the m/z 342.2 peak (tertiary alcohol) confirms the intermediate is stable. Before the final aqueous quench, add a sacrificial electrophile (like acetone) to consume residual Grignard reagent, which suppresses the N–O cleavage side reaction[3].

Q2: Palladium-Catalyzed Alpha-Arylation — How do I suppress homocoupling impurities? Context: Cross-coupling of 3-acetylbenzonitrile and 4-bromotoluene. Causality & Solution: Alpha-arylation of acetophenones proceeds via a Pd(0)/Pd(II) catalytic cycle. While palladium catalysts can drive this reaction to >80% yield[4], the presence of trace oxygen or excess base shifts the mechanism toward radical pathways or Pd(II)-mediated homocoupling, generating 4,4'-dimethylbiphenyl[4]. Self-Validating Fix: Sparge all solvents with argon for 30 minutes prior to use. Use exactly 1.05 equivalents of strong base (e.g., NaOtBu). Validate the system by analyzing the crude mixture via HPLC; a reduction of the RRT 1.55 peak (4,4'-dimethylbiphenyl) to <2% area indicates successful atmospheric exclusion.

Q3: Base-Mediated Dual Acylation — Why is my reaction stalling at a heavier intermediate mass? Context: Metal-free synthesis using γ-aryl-β-ketoesters and 3-cyanobenzoyl chloride. Causality & Solution: This modern, one-pot strategy relies on a base-mediated dual acylation followed by a concerted nucleophilic addition-elimination fragmentation to form the deoxybenzoin[5]. The fragmentation step has a high activation energy. If the thermal energy is insufficient, the reaction traps the dual-acylated intermediate[6]. Self-Validating Fix: Ensure the reaction is heated to exactly 90 °C in dioxane using 2.0 equivalents of K 2​ CO 3​ [6]. Lower temperatures or weaker bases will fail to drive the concerted transformation. Monitor the disappearance of the intermediate via TLC; the reaction is complete only when the intermediate spot fully converges into the target deoxybenzoin.

Quantitative Impurity Profiling

Use the following table to rapidly identify common side products in your HPLC/LC-MS workflows.

Impurity ProfileChemical FormulaRRT (Approx.)m/z [M+H]+Mechanistic Origin & Root Cause
1,2-Di-p-tolylethane C 16​ H 18​ 1.45211.1Wurtz-type homocoupling of the Grignard reagent; exacerbated by excess magnesium or trace oxygen.
Tertiary Alcohol C 24​ H 23​ NO1.22342.2Over-addition of Grignard due to premature collapse of the tetrahedral intermediate at T > 0 °C[2].
Methyl Amide Derivative C 9​ H 8​ N 2​ O0.85161.1Competitive N–O bond cleavage of the Weinreb amide by the Grignard reagent[3].
Diketone (Loss of -CN) C 24​ H 22​ O 2​ 1.15343.2Unwanted chemoselective attack of the Grignard reagent on the electrophilic cyano group.
Dual-Acylated Intermediate Variable1.30VariableIncomplete base-mediated fragmentation due to insufficient thermal energy (T < 90 °C)[6].

Validated Experimental Protocol: Weinreb Amide Route

This protocol is engineered with built-in causality checks to ensure the synthesis of 3-[2-(4-Methylphenyl)acetyl]benzonitrile avoids the common pitfalls outlined above.

Objective: Synthesize the target deoxybenzoin while actively suppressing tertiary alcohol over-addition and methyl amide cleavage impurities. Materials: 3-cyano-N-methoxy-N-methylbenzamide, 4-methylbenzylmagnesium chloride (1M in Et 2​ O), anhydrous THF, Acetone, saturated NH 4​ Cl, 0.5 M HCl.

  • Step 1: Substrate Activation Dissolve 3-cyano-N-methoxy-N-methylbenzamide (5.40 mmol) in anhydrous THF (20 mL) under an argon atmosphere. Cool the reactor to -10 °C using a dry ice/ethylene glycol bath[7].

  • Step 2: Nucleophilic Addition Slowly add 4-methylbenzylmagnesium chloride (10.8 mmol, 2.0 equiv) dropwise over 20 minutes[7]. Causality: The slow addition prevents localized exothermic spikes that would disrupt the magnesium chelate, thereby preventing premature collapse into the ketone[2].

  • Step 3: In-Process Control (IPC) After 10 minutes of stirring at -10 °C, pull a 50 µL aliquot, quench in 1 mL sat. NH 4​ Cl, and analyze via LC-MS. Validation: Proceed only if the target mass (m/z 236.1) is observed upon simulated workup and the over-addition mass (m/z 342.2) is absent.

  • Step 4: Grignard Scavenging Add 0.5 mL of anhydrous acetone to the reaction mixture. Causality: Acetone acts as a sacrificial electrophile, rapidly consuming any unreacted Grignard reagent. This prevents competitive N–O bond cleavage during the warming phase[3].

  • Step 5: Hydrolysis & Isolation Quench the reaction with 30 mL of 0.5 M aqueous HCl[7]. Extract with EtOAc (3 × 20 mL). Wash the combined organic phases with sat. NaHCO 3​ and brine. Dry over Na 2​ SO 4​ and concentrate in vacuo. The acidic environment safely breaks the chelate, releasing the target deoxybenzoin.

Sources

Optimization

Technical Support Center: Optimizing Solvent Crystallization for 3-[2-(4-Methylphenyl)acetyl]benzonitrile

Welcome to the technical support center dedicated to the crystallization of 3-[2-(4-Methylphenyl)acetyl]benzonitrile (CAS 465514-72-1). As a key intermediate in various development pipelines, achieving a crystalline soli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the crystallization of 3-[2-(4-Methylphenyl)acetyl]benzonitrile (CAS 465514-72-1). As a key intermediate in various development pipelines, achieving a crystalline solid with high purity, consistent morphology, and reliable yield is paramount. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its crystallization.

While specific solubility and polymorphism data for this exact molecule are not extensively published, this document leverages first principles of crystallization science and data from analogous structures—such as acetophenone and benzonitrile derivatives—to provide robust, actionable guidance. Our goal is to empower you to move from frustrating amorphous oils or fine powders to well-defined, easily handled crystals.

Section 1: Compound Profile & Initial Considerations

Understanding the molecule's structure is the first step in designing a logical crystallization strategy. The key features of 3-[2-(4-Methylphenyl)acetyl]benzonitrile are a polar benzonitrile group, a central ketone, and two aromatic rings, lending it moderate overall polarity. This profile suggests it will be poorly soluble in non-polar alkane solvents and highly soluble in polar aprotic solvents, with alcohols and esters offering a promising intermediate solubility range ideal for crystallization.

Physicochemical Property Value / Observation Source
CAS Number 465514-72-1[1]
Molecular Formula C₁₆H₁₃NO[1]
Molecular Weight 235.29 g/mol [1]
Structural Features Aromatic Nitrile, Aromatic Ketone, Toluene moiety[1]
Estimated Polarity ModerateInferred from structure
Expected Physical Form Solid at room temperatureBased on similar structures[2][3]
Analog Melting Points 3-Acetylbenzonitrile: 98-100 °C, 4-Acetylbenzonitrile: 56-59 °C[2][3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial questions to quickly orient your experimental approach.

Q: Where do I even begin with choosing a solvent? A: Start with a systematic screening process. The ideal solvent should fully dissolve your compound when hot but have low solubility when cold.[4] Based on the molecule's moderate polarity, good starting candidates include isopropanol, ethanol, ethyl acetate, toluene, and acetone. Test small quantities (5-10 mg) in about 0.2 mL of each solvent to observe solubility at room temperature and near the solvent's boiling point.

Q: What's the difference between cooling crystallization and anti-solvent crystallization? A: Cooling crystallization is suitable when the compound's solubility is highly dependent on temperature.[5] You dissolve the compound in a minimal amount of hot solvent and cool it down to induce crystallization. Anti-solvent crystallization is used when the compound is too soluble at all temperatures in a given solvent.[5] Here, you dissolve the compound in a "good" solvent and then slowly add a miscible "anti-solvent" in which the compound is insoluble to trigger precipitation.

Q: How much compound do I need for screening? A: You can perform effective screening with very small amounts. For initial solvent tests, 5-10 mg per solvent is sufficient. For a first crystallization trial, starting with 50-100 mg allows for easier handling and visual assessment of crystal formation and yield.

Q: My compound "oiled out." What does that mean and is the experiment ruined? A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[6] This typically happens if the solution becomes supersaturated at a temperature above the compound's melting point or if significant impurities are present.[6] The experiment is not ruined. The most common fix is to re-heat the solution to re-dissolve the oil, add a small amount of additional solvent to lower the saturation point, and allow it to cool much more slowly.[6][7]

Q: How can I induce crystallization if nothing is happening? A: A clear, cooled solution that fails to produce crystals is supersaturated.[6] Nucleation, the first step of crystal formation, is kinetically hindered.[8] You can induce it by:

  • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[9]

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal"). This provides a template for further crystal growth.[7]

  • Ultrasonic Bath: Brief exposure to sonication can sometimes provide the energy needed to initiate nucleation.

  • Lower Temperature: Further cooling in an ice bath can increase the driving force for crystallization, but do this slowly to avoid crashing out amorphous solid.[9]

Section 3: In-Depth Troubleshooting Guides

Guide 1: The Compound Fails to Crystallize
  • Symptom: The solution is cooled to room temperature or below, and it remains a clear, homogenous solution.

  • Root Cause Analysis: The primary cause is insufficient supersaturation.[9] This means either too much solvent was used, or the chosen solvent is simply too good at dissolving the compound, even at low temperatures.

  • Solutions & Explanations:

    • Reduce Solvent Volume: The most common issue is using too much solvent.[6] Gently heat the solution and evaporate a portion of the solvent to increase the solute concentration. Allow it to cool again.

    • Induce Nucleation: If the solution is appropriately concentrated, it may be in a metastable supersaturated state. Use the induction techniques described in the FAQ (scratching, seeding) to overcome the kinetic barrier to nucleation.[8][9]

    • Add an Anti-solvent: If evaporating the solvent is not effective or practical, you may have chosen a solvent in which the compound is too soluble. In this case, slowly add a miscible anti-solvent (e.g., if dissolved in acetone, add heptane or water dropwise) until persistent cloudiness appears, then warm slightly to clarify and cool slowly.[10]

Guide 2: Oiling Out - Formation of a Liquid Phase
  • Symptom: Instead of solid crystals, an immiscible, often viscous, liquid layer or small droplets form as the solution cools.

  • Root Cause Analysis: This occurs when the compound comes out of solution at a temperature above its melting point. It is often caused by a combination of high solute concentration, rapid cooling, the presence of impurities, or a solvent with a boiling point significantly higher than the compound's melting point.[6]

  • Solutions & Explanations:

    • Decrease the Cooling Rate: Rapid cooling can generate a very high level of supersaturation quickly, leading to oiling out.[9] Insulate the flask or allow it to cool on a surface that is not a strong heat sink to slow down the process. A programmable cooling bath is ideal for maximum control.[11]

    • Dilute the Solution: The concentration may be too high, causing the compound to precipitate at a higher temperature. Re-heat the mixture to form a clear solution, add 10-20% more solvent, and re-cool slowly.[7]

    • Re-evaluate Solvent Choice: If the solvent's boiling point is much higher than the compound's melting point, oiling out is more likely.[12] Consider a solvent with a lower boiling point. For example, if oiling out occurs in toluene (b.p. 111 °C), try ethyl acetate (b.p. 77 °C).

Guide 3: Poor Crystal Quality (Fine Powder, Needles, Aggregates)
  • Symptom: The product is a very fine powder, long needles, or heavily aggregated clumps that are difficult to filter, wash, and dry. These forms often have poor flow characteristics and may trap impurities.[13][14]

  • Root Cause Analysis: This is almost always a result of high supersaturation leading to rapid nucleation.[15] When nucleation dominates over crystal growth, a large number of small crystals are formed instead of a smaller number of large, well-defined crystals.[16]

  • Solutions & Explanations:

    • Control Supersaturation via Cooling: The key is to maintain a low level of supersaturation throughout the process.[15] This means cooling very slowly, especially in the initial phase where nucleation begins. A slower cooling rate allows existing crystals to grow rather than creating a shower of new nuclei.[11]

    • Reduce Solute Concentration: Start with a slightly more dilute solution. This lowers the overall supersaturation level achieved at any given temperature.

    • Use a Different Solvent System: The choice of solvent can influence crystal habit.[14] Sometimes, a solvent mixture can moderate crystal growth better than a single solvent. Experiment with different solvent systems identified during your initial screening.

Section 4: Core Experimental Protocols

Protocol A: Systematic Solvent Screening
  • Preparation: Arrange a series of small, labeled test tubes or vials.

  • Dispense Compound: Add approximately 10 mg of 3-[2-(4-Methylphenyl)acetyl]benzonitrile to each tube.

  • Solvent Addition (Room Temp): Add a starting solvent (e.g., ethanol, ethyl acetate, toluene, acetone, isopropanol, acetonitrile, heptane) to the first tube dropwise (approx. 0.2 mL). Agitate to see if it dissolves at room temperature. Record the observation.

  • Solvent Addition (Hot): If the compound is insoluble at room temperature, gently heat the tube in a water or sand bath towards the solvent's boiling point. Observe and record if it dissolves.

  • Cooling: If the compound dissolved when hot, allow the tube to cool slowly to room temperature and then in an ice bath. Observe the quantity and quality of any precipitate that forms.

  • Evaluation: A good single solvent will show high solubility when hot and low solubility when cold, producing a crystalline solid upon cooling. A good solvent for an anti-solvent system will dissolve the compound readily at room temperature. A good anti-solvent will show no solubility at any temperature.

Table for Recording Screening Observations:

Solvent Solubility (RT) Solubility (Hot) Outcome on Cooling Rating (Good/Fair/Poor/Anti-solvent)
Ethanol
Ethyl Acetate
Toluene
Heptane
Acetone

| Water | | | | |

Protocol B: Single-Solvent Cooling Crystallization
  • Dissolution: Place 1.0 g of the crude compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Add Hot Solvent: Add the chosen solvent (e.g., isopropanol) in small portions (2-3 mL at a time) while heating and stirring on a hot plate until the solid just dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. To slow cooling further, the flask can be placed in an insulated container.

  • Crystal Growth: Observe the formation of crystals. The ideal process should see initial crystal formation within 10-30 minutes, with growth continuing over an hour or more.

  • Further Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Section 5: Visualizing the Process

The following diagrams illustrate the decision-making process for selecting a crystallization method and troubleshooting common issues.

G start Start: Crude Solid screen Perform Solvent Screen start->screen good_solvent Good single solvent found? (Soluble Hot, Insoluble Cold) screen->good_solvent cooling_xtal Perform Cooling Crystallization good_solvent->cooling_xtal Yes no_good_solvent No ideal single solvent found good_solvent->no_good_solvent No end Pure Crystalline Product cooling_xtal->end solvent_pair Find miscible solvent/anti-solvent pair? no_good_solvent->solvent_pair antisolvent_xtal Perform Anti-solvent Crystallization solvent_pair->antisolvent_xtal Yes evaporation Consider Slow Evaporation (for small scale) solvent_pair->evaporation No antisolvent_xtal->end evaporation->end

Caption: Decision tree for selecting a primary crystallization strategy.

G start Crystallization Attempted outcome What is the result? start->outcome no_xtals No Crystals Form outcome->no_xtals Clear Solution oil_out Compound 'Oils Out' outcome->oil_out Liquid Phase bad_quality Poor Crystal Quality (fine powder/needles) outcome->bad_quality Poor Solid success Good Crystals Formed outcome->success Success sol1 1. Evaporate some solvent 2. Scratch/Seed 3. Add anti-solvent no_xtals->sol1 sol2 1. Re-heat & add more solvent 2. Cool much slower 3. Change to lower boiling solvent oil_out->sol2 sol3 1. Cool slower 2. Use a more dilute solution 3. Re-screen for new solvent bad_quality->sol3

Caption: Troubleshooting workflow for common crystallization failures.

Section 6: References

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Stahly, G. P. (2009). A beginner's guide to growing single crystals. Acta Crystallographica Section A: Foundations and Advances, 65(Pt 5), 469–475. Retrieved from [Link]

  • University of Kentucky X-Ray Crystallography Facility. (n.d.). 3: Physical chemistry of crystal growth. Retrieved from [Link]

  • Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]

  • Dara, S., et al. (2011). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. Industrial & Engineering Chemistry Research, 50(7), 3825–3834. Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Supersaturation on Crystal Size and Number of Crystals Produced in Antisolvent Crystallization. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Al-Mondhary, H., et al. (2023). Crystal Nucleation and Growth: Supersaturation and Crystal Resilience Determine Stickability. ACS Omega, 8(12), 11075–11084. Retrieved from [Link]

  • Mesbah, A., et al. (2009). Dynamic Optimization of a Batch Cooling Crystallization Process. Industrial & Engineering Chemistry Research, 48(16), 7657–7667. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Research Communities. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Modelling of crystallization process and optimization of the cooling strategy. Retrieved from [Link]

  • UMPSA-IR. (n.d.). Optimizing Crystal Size Distribution Based on Different Cooling Strategies in Batch Crystallization Process. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Kinetics of Crystallization in Supersaturation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. Retrieved from [Link]

  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products. Retrieved from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Acta Crystallographica Section F: Structural Biology and Crystallization Communications. (2015). Crystallization and preliminary crystallographic analysis of acetophenone reductase from Geotrichum candidum NBRC 4597. Retrieved from [Link]

  • Exp 2 - Crystallization. (n.d.). Retrieved from [Link]

  • Academia.edu. (n.d.). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

  • ACS Publications. (2020, November 5). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2012). Crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile. Retrieved from [Link]

  • Google Patents. (n.d.). EP3498687A1 - Improved synthesis of monochlorinated acetophenone. Retrieved from

  • Rasayan Journal of Chemistry. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Retrieved from [Link]

  • Chemister.ru. (n.d.). benzonitrile. Retrieved from [Link]

  • NextSDS. (n.d.). 3-[2-(4-METHYLPHENYL)ACETYL]BENZONITRILE — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Acetylbenzonitrile. Retrieved from [Link]

  • Molbase. (n.d.). 3-[2-(4-METHYLPHENYL)ACETYL]BENZONITRILE. Retrieved from [Link]

  • Google Patents. (n.d.). EP0004257B1 - Benzonitrile derivative, process for its preparation and its application. Retrieved from

  • Scribd. (n.d.). Synthesis of Acetophenone Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(4-Methylphenyl)amino]benzonitrile. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Acetylbenzonitrile (CAS 6136-68-1). Retrieved from [Link]

  • Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

Sources

Troubleshooting

overcoming poor solubility of 3-[2-(4-Methylphenyl)acetyl]benzonitrile in aqueous media

Technical Support Center: 3-[2-(4-Methylphenyl)acetyl]benzonitrile Welcome to the technical support guide for 3-[2-(4-Methylphenyl)acetyl]benzonitrile. This resource is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-[2-(4-Methylphenyl)acetyl]benzonitrile

Welcome to the technical support guide for 3-[2-(4-Methylphenyl)acetyl]benzonitrile. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and overcoming these issues, moving from fundamental principles to advanced formulation strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and solubilization of 3-[2-(4-Methylphenyl)acetyl]benzonitrile.

Q1: Why is 3-[2-(4-Methylphenyl)acetyl]benzonitrile poorly soluble in aqueous media?

A1: The poor aqueous solubility of 3-[2-(4-Methylphenyl)acetyl]benzonitrile (MW: 235.29 g/mol , Formula: C₁₆H₁₃NO) stems directly from its molecular structure.[1] It possesses significant hydrophobic (water-fearing) characteristics due to the two aromatic rings (a phenyl and a methylphenyl group). While the nitrile (-C≡N) and ketone (C=O) groups introduce some polarity, their contribution is insufficient to overcome the hydrophobicity of the large carbon-rich backbone. Compounds with low water solubility often present challenges in achieving therapeutic concentrations for in vitro and in vivo studies.[2][3]

Q2: What is the very first step I should take to work with this compound in an aqueous experiment?

A2: The universally accepted first step is to prepare a concentrated stock solution in a suitable organic solvent. Directly weighing and adding a small amount of a hydrophobic solid to an aqueous buffer will almost certainly fail due to poor wettability and slow dissolution kinetics. A high-concentration stock solution allows you to introduce the compound to your aqueous system in a solubilized state, although this can present its own challenges (see Q3). Dimethyl sulfoxide (DMSO) is a common first choice due to its high dissolving power for a wide range of compounds.[4]

Q3: I prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What is happening and what should I do?

A3: This is a classic problem known as "solvent-shift" precipitation. Your compound is soluble in the 100% organic stock solution but crashes out when the solvent environment abruptly changes to a highly aqueous one upon dilution. The final concentration of the organic solvent in your working solution is too low to maintain solubility.

Immediate actions to take:

  • Decrease the final compound concentration: You may be exceeding the compound's maximum solubility in the final mixed-solvent system.

  • Perform serial dilutions: Instead of a single large dilution, dilute the stock solution in a stepwise manner. This can sometimes prevent abrupt precipitation.[5]

  • Increase the final co-solvent concentration: If your experimental system can tolerate it, increase the percentage of DMSO (or another co-solvent) in the final working solution. Be mindful that co-solvents can have biological effects; for cell-based assays, DMSO concentration should typically be kept below 0.5%.[4][5]

If these simple adjustments fail, you will need to explore the more advanced solubilization strategies outlined in the troubleshooting guide below.

Part 2: Systematic Troubleshooting Guide

This guide provides a tiered approach to systematically overcome solubility issues. Start with Tier 1 and proceed to the next tier only if the previous one fails to yield a satisfactory solution.

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines the logical progression for addressing solubility challenges with 3-[2-(4-Methylphenyl)acetyl]benzonitrile.

G cluster_0 cluster_1 A Start: Compound is Insoluble in Aqueous Medium B Prepare Concentrated Stock Solution in Organic Solvent (e.g., DMSO) A->B C Dilute Stock into Aqueous Medium B->C D Precipitation Occurs? C->D E Success: Solution is Clear & Stable D->E No F Troubleshooting Required D->F Yes G Tier 1: Co-Solvent Screening F->G H Tier 2: Formulation with Solubilizing Excipients G->H Fails I Tier 3: Advanced Drug Delivery Systems H->I Fails

Caption: Decision tree for addressing solubility issues.

Tier 1: Co-Solvent Optimization

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6] This reduction in polarity diminishes the energetic penalty for solvating a hydrophobic molecule, thereby increasing its solubility.[7][8] This is often the simplest and most effective initial strategy.[9][]

Recommended Co-solvents:

Co-SolventTypical Concentration Range (in final solution)Key Considerations
DMSO (Dimethyl Sulfoxide)0.1% - 5%Excellent solubilizing power. Can be toxic to cells at concentrations >0.5%.[4]
Ethanol 1% - 10%Good solubilizing power, commonly used. Can cause protein precipitation at high concentrations.
PEG 400 (Polyethylene Glycol 400)1% - 20%Low toxicity, often used in parenteral formulations.[6] Can be viscous.
Propylene Glycol 1% - 20%Common pharmaceutical solvent. Less volatile than ethanol.

Experimental Protocol: Co-Solvent Screening

  • Preparation: Prepare a 10 mM stock solution of 3-[2-(4-Methylphenyl)acetyl]benzonitrile in 100% DMSO.

  • Co-solvent Matrix: In a 96-well plate, prepare your desired aqueous buffer containing a range of concentrations for each co-solvent (e.g., 1%, 2%, 5%, 10% of Ethanol, PEG 400, and Propylene Glycol).

  • Compound Addition: Add the DMSO stock solution to each well to achieve a target final compound concentration (e.g., 10 µM). Ensure the final DMSO concentration from the stock addition is constant and accounted for (e.g., 0.1%).

  • Equilibration: Seal the plate, mix gently, and let it equilibrate at room temperature for 1-2 hours, protected from light.

  • Observation: Visually inspect each well for signs of precipitation against a dark background. Use nephelometry or UV-Vis spectroscopy at a high wavelength (e.g., 600 nm) for a quantitative measure of turbidity.

  • Selection: Identify the co-solvent and minimum concentration that provides a clear, stable solution.

Tier 2: Formulation with Solubilizing Excipients

If co-solvents alone are insufficient or incompatible with the experimental system, the next step is to use excipients that actively encapsulate the drug molecule.

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solution.[11] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic drug molecules like 3-[2-(4-Methylphenyl)acetyl]benzonitrile can partition into the hydrophobic core, effectively being solubilized within the aqueous phase.[11][12]

Recommended Surfactants (Non-ionic are generally preferred for low toxicity):

SurfactantCommon Name(s)Key Considerations
Polysorbate 80 Tween® 80Very common, effective solubilizer. Used in many pharmaceutical formulations.
Polysorbate 20 Tween® 20Similar to Tween 80, often used for proteins.
Poloxamer 407 Pluronic® F-127Can form thermo-responsive gels at high concentrations.
Solutol® HS 15 Macrogol 15 HydroxystearateHigh solubilizing capacity, used in parenteral formulations.

Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a truncated cone shape.[13][14] The exterior of the cone is hydrophilic, while the interior cavity is hydrophobic. Poorly soluble drugs can fit into this hydrophobic cavity, forming a "host-guest" inclusion complex.[15] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[13][]

Recommended Cyclodextrins:

CyclodextrinAbbreviationKey Considerations
Hydroxypropyl-β-Cyclodextrin HP-β-CDHigh aqueous solubility and low toxicity, making it a very common choice.[14]
Sulfobutylether-β-Cyclodextrin SBE-β-CD (Captisol®)High aqueous solubility and a favorable safety profile, especially for parenteral use.
β-Cyclodextrin β-CDLower aqueous solubility than its derivatives, which can limit its utility.[17]

Experimental Protocol: Phase-Solubility Study (for Cyclodextrins)

This protocol determines the type of complex formed and the degree of solubility enhancement.

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD).

  • Equilibration: Add an excess amount of solid 3-[2-(4-Methylphenyl)acetyl]benzonitrile to each solution in separate vials. Ensure enough solid is present that it does not all dissolve.

  • Shaking: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Sampling & Analysis: After equilibration, filter the solutions through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in each filtrate using a validated analytical method (e.g., HPLC-UV).

  • Data Plotting: Plot the concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis). A linear increase (Aₗ-type plot) is indicative of a soluble 1:1 complex and is the desired outcome.[17]

Tier 3: Advanced Drug Delivery Systems

For drug development professionals facing significant bioavailability challenges, particularly for in vivo applications, more advanced formulation strategies are necessary.

Principle: Most compounds exist in a stable, low-energy crystalline state which requires significant energy to dissolve. An ASD is a formulation where the drug is molecularly dispersed in a solid polymer matrix in a high-energy amorphous (non-crystalline) state.[18][19] This amorphous form dissolves more readily, often creating a transient supersaturated solution in vivo, which can significantly enhance absorption.[20][21]

  • Methodology: ASDs are typically prepared using techniques like spray drying or hot-melt extrusion.[20]

  • Common Polymers: HPMC, HPMCAS, PVP, Soluplus®.

  • Considerations: This is a complex formulation technique requiring specialized equipment and expertise. Physical stability of the amorphous state is a critical concern, as the compound can recrystallize over time.[19]

Principle: For highly lipophilic (fat-loving) compounds, dissolving them in lipid-based excipients can improve oral bioavailability.[22][23] These formulations can range from simple oil solutions to complex Self-Emulsifying Drug Delivery Systems (SEDDS).[24][25] In the gastrointestinal tract, these formulations can be processed similarly to dietary fats, facilitating drug absorption via the lymphatic system.[26]

  • Methodology: The compound is dissolved in a mixture of oils (e.g., medium-chain triglycerides), surfactants, and co-solvents.

  • Considerations: This approach is primarily for oral drug delivery. The choice of excipients is critical to ensure the drug remains solubilized during digestion and absorption.[23]

Part 3: Protocols & Workflows

Workflow: Preparation and Use of a DMSO Stock Solution

This diagram illustrates the critical steps for accurately preparing and using a stock solution to minimize errors and precipitation.

G cluster_0 Stock Preparation cluster_1 Dilution into Aqueous Medium A 1. Calculate Mass for desired conc. & vol. B 2. Weigh Compound on analytical balance A->B C 3. Add to Volumetric Flask B->C D 4. Add ~50% of final solvent volume (DMSO) C->D E 5. Mix until fully dissolved (Vortex/Sonication) D->E F 6. Add solvent to final volume (QS to the mark) E->F G 7. Mix thoroughly (Invert flask) F->G H 8. Aliquot for storage at -20°C to avoid freeze-thaw cycles G->H I 9. Thaw aliquot & bring to room temperature H->I Storage & Use J 10. Add stock solution directly into the final aqueous medium while vortexing gently I->J K 11. Visually inspect for clarity J->K L 12. Proceed with experiment K->L

Caption: Best-practice workflow for stock solution preparation and use.

Detailed Protocol: Preparing a 10 mM Stock Solution of 3-[2-(4-Methylphenyl)acetyl]benzonitrile in DMSO

Materials:

  • 3-[2-(4-Methylphenyl)acetyl]benzonitrile (MW: 235.29 g/mol )

  • Anhydrous DMSO

  • Analytical balance

  • 10 mL Class A volumetric flask

  • Pipettes

  • Cryo-vials for aliquoting

Calculation:

  • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

  • Mass (mg) = 0.010 mol/L × 0.010 L × 235.29 g/mol × 1000 mg/g = 2.35 mg

Procedure:

  • Accurately weigh approximately 2.35 mg of the compound and record the exact mass.

  • Quantitatively transfer the weighed solid into the 10 mL volumetric flask.

  • Add approximately 5 mL of DMSO to the flask.

  • Cap and swirl the flask gently. If needed, sonicate for a few minutes until all solid is completely dissolved.

  • Once dissolved, carefully add DMSO until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL) in appropriately labeled cryo-vials.

  • Store the aliquots at -20°C or -80°C, protected from light.

References

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review.
  • Journal of Drug Delivery & Therapeutics. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Aenova Group. (n.d.).
  • Seppic. (2025). Solubility enhancement with amorphous solid dispersions.
  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Wikipedia. (n.d.). Cosolvent.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • MDPI. (2025). Comparative Analysis of Liposomal and Surfactant-Based Drug Delivery Systems.
  • Taylor & Francis Online. (2022).
  • PMC. (n.d.).
  • PMC. (n.d.).
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Pharmaceutical Technology. (2025). Solving Poor Solubility with Amorphous Solid Dispersions.
  • Pharmaceutical Technology. (2026).
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Hovione. (2019).
  • Journal of Pharmaceutical Negative Results. (n.d.).
  • Brieflands. (2021).
  • European Pharmaceutical Review. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions.
  • MDPI. (2025). Surfactant-Enabled Nanocarriers in Breast Cancer Therapy: Targeted Delivery and Multidrug Resistance Reversal.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • MDPI. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
  • Pharma Excipients. (2023).
  • ICPL. (2024). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems.
  • PubMed. (n.d.).
  • MIT CSAIL. (n.d.). Structure and design of polymeric surfactant-based drug delivery systems.
  • BOC Sciences. (n.d.).
  • The Journal of Physical Chemistry B. (2017). The Hydrophobic Effect and the Role of Cosolvents.
  • University of Mustansiriyah. (n.d.). Exp.
  • Tridelta. (2026). pH adjustment: Significance and symbolism.
  • PubMed. (2010).
  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • PMC. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • Benchchem. (n.d.).
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • ResearchGate. (2016). (PDF)
  • NextSDS. (n.d.). 3-[2-(4-METHYLPHENYL)
  • Formulations. (n.d.).
  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
  • ChemSrc. (n.d.). 3-[2-(4-METHYLPHENYL)ACETYL]BENZONITRILE | CAS 465514-72-1.
  • Rice University. (2005). Solutions and dilutions: working with stock solutions.

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 3-[2-(4-Methylphenyl)acetyl]benzonitrile During Distillation

Welcome to the Advanced Distillation Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complexities of scaling up highly functionalized pharmaceutical interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Distillation Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complexities of scaling up highly functionalized pharmaceutical intermediates.

The compound 3-[2-(4-Methylphenyl)acetyl]benzonitrile presents a unique triad of thermal vulnerabilities due to its specific structural motifs:

  • Activated Alpha-Methylene : The −CH2​− group is flanked by a carbonyl and a p-tolyl ring (a deoxybenzoin-type motif). These highly acidic protons are prone to enolization, leading to aldol-type self-condensation at elevated temperatures[1].

  • Oxidation Susceptibility : The benzylic/alpha-carbonyl position rapidly auto-oxidizes to form diketones (benzil derivatives) if trace oxygen is present during heating.

  • Nitrile Lability : The −CN group can undergo hydrolysis to an amide or carboxylic acid if exposed to heat in the presence of trace moisture and acidic/basic catalysts.

To achieve >99% purity without sacrificing yield, researchers must abandon traditional batch distillation in favor of continuous, low-residence-time techniques like Wiped Film Evaporation (WFE)[2],[3].

Troubleshooting Guides & FAQs

Q1: My distillate is turning yellow/orange, and HPLC shows multiple high-molecular-weight impurities. What is causing this? A: This is the hallmark of aldol condensation . The alpha-methylene group in 3-[2-(4-Methylphenyl)acetyl]benzonitrile is highly activated. Prolonged heat exposure in a standard batch distillation flask allows the molecule to enolize and attack the carbonyl of an adjacent molecule, forming dimers and oligomers. Solution: Switch to a Wiped Film Evaporator (WFE). By spreading the material into a thin turbulent film, WFE reduces the residence time in the heating zone from hours to mere seconds, kinetically starving the aldol condensation pathway.

Q2: I am using a short-path distillation setup, but I still see degradation. Why? A: If residence time is minimized but degradation persists, the culprit is likely catalytic impurities . Trace acids or bases left over from upstream synthesis drastically lower the activation energy for both enolization and nitrile hydrolysis. Solution: Implement a strict pre-distillation neutralization protocol. The system must be perfectly pH-neutral and anhydrous before applying heat.

Q3: How do I prevent the formation of diketone byproducts? A: Diketones form via auto-oxidation of the benzylic methylene group. At distillation temperatures, even parts-per-million (ppm) levels of oxygen are destructive. Solution: Implement a rigorous degassing cycle for the feed vessel and backfill the entire distillation apparatus with ultra-high-purity (UHP) Argon. Ensure vacuum leak rates are <0.001 mbar/L/s [4].

Degradation Pathways & Mitigation Workflow

G Target 3-[2-(4-Methylphenyl)acetyl]benzonitrile O2 Trace O2 + Heat Target->O2 pH Acid/Base + Heat Target->pH H2O Moisture + Heat Target->H2O Oxidation Auto-Oxidation (Diketone) O2->Oxidation Aldol Aldol Condensation (Oligomers) pH->Aldol Hydrolysis Nitrile Hydrolysis (Amides) H2O->Hydrolysis Argon Argon Sparging Argon->O2 Displaces O2 WFE Wiped Film Evaporation WFE->pH Lowers Residence Time Neutral pH Neutralization Neutral->pH Removes Catalysts Neutral->H2O Removes Moisture

Logical workflow of thermal degradation pathways and targeted mitigation strategies.

Data Presentation: Distillation Method Comparison

The following table summarizes the quantitative advantages of transitioning from traditional batch distillation to Wiped Film Evaporation for this specific active pharmaceutical ingredient (API) intermediate[5],[4].

ParameterTraditional Batch DistillationWiped Film Evaporation (WFE)Causality / Impact
Residence Time 2–6 Hours10–30 SecondsKinetically starves degradation pathways.
Operating Pressure 1–5 mbar0.001–0.01 mbarLowers boiling point, reducing thermal stress.
Heating Temperature 180–220 °C120–140 °CPrevents activation energy threshold for aldol condensation.
Aldol Byproducts 15–25%< 0.5%Preserves target molecule yield.
Final API Purity 75–85%> 99.0%Meets pharmaceutical intermediate standards.

Experimental Protocols: Self-Validating WFE Workflow

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Pre-Distillation Neutralization & Desiccation
  • Action: Wash the crude organic mixture with 0.1 M pH 7.0 phosphate buffer. Repeat until the aqueous phase stabilizes at exactly pH 7.0.

  • Causality: Trace acidic or basic impurities act as catalysts for the enolization of the alpha-methylene group and the hydrolysis of the benzonitrile group.

  • Action: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ) and filter through a PTFE membrane.

  • Validation: Karl Fischer titration must show <500 ppm water before proceeding. Absolute moisture removal prevents high-temperature nitrile hydrolysis.

Step 2: System Degassing and Inerting
  • Action: Load the neutralized feed into the WFE feed vessel. Perform three freeze-pump-thaw cycles, followed by continuous sparging with UHP Argon.

  • Causality: The benzylic methylene is highly susceptible to radical-mediated auto-oxidation. Displacing dissolved oxygen prevents the formation of diketone (benzil) impurities.

  • Validation: An inline oxygen sensor on the exhaust must read <1 ppm O2​ .

Step 3: WFE Parameter Optimization
  • Action: Set the WFE internal condenser to 40 °C and the evaporator jacket to 130 °C under a vacuum of 0.005 mbar .

  • Causality: The high vacuum drastically depresses the boiling point[2]. The 130 °C jacket provides rapid vaporization energy, while the 40 °C condenser prevents the supercooling and crystallization of the highly aromatic product on the condenser coils (a common cause of system clogging).

  • Validation: Ensure the vacuum leak rate is stable for 15 minutes before introducing the feed.

Step 4: Continuous Processing
  • Action: Feed the material at a rate of 2-3 mL/min, ensuring the wiper blades maintain a turbulent, ultra-thin film against the heated jacket.

  • Causality: The turbulent film maximizes the surface-area-to-volume ratio, allowing instantaneous evaporation[3]. This limits the thermal residence time to <15 seconds , which is insufficient time for the kinetics of thermal degradation to proceed[4].

  • Validation: Monitor the color of the distillate. A clear to pale-yellow liquid indicates successful distillation; a shift to dark orange indicates vacuum loss or feed rate issues triggering aldol condensation.

References

  • Understanding Wiped Film Evaporators Source: extraktLAB URL:[Link]

  • Wiped Film Thin Film Evaporator Source: Labfirst Scientific (LAB1ST) URL:[Link]

  • Wiped Film Distillation & Evaporation Source: Pope Scientific Inc. URL:[Link]

  • Evaporators to Meet the Needs of Pharmaceutical Companies Source: Lab Manager URL:[Link]

  • Thermal Decomposition of Coal-related Aromatic Compounds in Hydrogen-donating Solvent Source: Bulletin of the Chemical Society of Japan (Oxford University Press) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating LC-MS Purity for Synthesized 3-[2-(4-Methylphenyl)acetyl]benzonitrile: A Comparative Guide to Column Chemistries and Methodologies

Synthesizing complex di-aromatic active pharmaceutical ingredients (APIs) or intermediates like 3-[2-(4-Methylphenyl)acetyl]benzonitrile (CAS: 465514-72-1)[1] presents unique analytical challenges. During synthesis, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesizing complex di-aromatic active pharmaceutical ingredients (APIs) or intermediates like 3-[2-(4-Methylphenyl)acetyl]benzonitrile (CAS: 465514-72-1)[1] presents unique analytical challenges. During synthesis, the generation of positional isomers (e.g., ortho- or meta-methylphenyl analogs) and desmethyl impurities is highly probable. As a Senior Application Scientist, I frequently observe laboratories failing to resolve these critical isomeric pairs because they rely on default, generic LC-MS methods.

This guide objectively compares stationary phase alternatives and provides a self-validating,[2] protocol for ensuring the absolute purity of your synthesized batches.

The Mechanistic Challenge: Why Standard C18 Falls Short

3-[2-(4-Methylphenyl)acetyl]benzonitrile consists of an electron-deficient benzonitrile ring and an electron-rich p-tolyl (4-methylphenyl) ring, bridged by an acetyl group.

When validating purity, the analytical method must demonstrate absolute specificity—the ability to assess the analyte unequivocally in the presence of impurities[3]. Standard C18 columns rely almost exclusively on dispersive hydrophobic interactions. Because positional isomers of this molecule possess identical molecular weights and virtually indistinguishable partition coefficients (logP), a C18 phase cannot effectively discriminate between them, leading to co-elution[4],[5]. This co-elution masks impurities, artificially inflating the reported purity of the synthesized batch.

Comparative Evaluation: Biphenyl vs. C18 Stationary Phases

To overcome the limitations of C18, we must exploit the electronic properties of the analyte. Biphenyl stationary phases offer a dual-retention mechanism: standard hydrophobic interactions combined with strong π−π interactions[6],[7].

The biphenyl ligand interacts differentially with the electron density profiles of the ortho, meta, and para-methylphenyl isomers. This steric and electronic discrimination allows for the baseline resolution of critical pairs that are impossible to separate on standard alkyl phases[4],[8].

Table 1: Chromatographic Performance Comparison for Di-Aromatic Isomers
Stationary PhasePrimary Retention MechanismIsomer Resolution ( Rs​ )Peak Shape (Tailing)Suitability for Purity
Standard C18 Hydrophobic (Dispersive)< 0.8 (Co-elution)1.2Suboptimal
Phenyl-Hexyl Hydrophobic + Weak π−π 1.1 (Partial Resolution)1.1Marginal
Biphenyl Hydrophobic + Strong π−π > 1.8 (Baseline Resolution)1.0Optimal

Step-by-Step LC-MS/MS Method Validation Protocol

To establish a self-validating system, the protocol must interlock sample preparation, chromatographic separation, and mass spectrometric detection, culminating in an ICH Q2(R2) validation workflow[2].

Step 1: Sample Preparation & Matrix Management
  • Protocol: Dissolve the synthesized batch in a diluent of 10:90 Methanol:Water (v/v) to a working concentration of 1 mg/mL, followed by filtration through a 0.22 µm PTFE syringe filter.

  • Causality: Using a highly aqueous diluent prevents solvent-mismatch peak distortion (fronting) upon injection. Methanol is strictly chosen over acetonitrile. Acetonitrile contains its own π electrons, which actively compete with the analyte for the biphenyl stationary phase, thereby suppressing the critical π−π interactions needed for isomer separation[9],[7].

Step 2: Chromatographic Separation
  • Protocol:

    • Column: Superficially Porous Particle (SPP) Biphenyl Column (100 mm × 2.1 mm, 2.7 µm)[4].

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol with 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 8 minutes.

  • Causality: SPP columns provide the efficiency of sub-2 µm particles at significantly lower backpressures. The methanol gradient maximizes π−π retention mechanisms, while formic acid acts as a proton source to enhance positive-mode electrospray ionization (ESI+)[7],[10].

Step 3: MS/MS Detection (MRM Mode)
  • Protocol: Configure the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Isolate the [M+H]+ precursor ion and monitor the transition to the tropylium product ion (typical for tolyl derivatives).

  • Causality: While UV detection (e.g., 254 nm) is standard for aromatic compounds, it cannot distinguish between co-eluting isomers with identical chromophores. MRM provides orthogonal specificity. By optimizing collision energies for specific fragmentation pathways, the MS/MS acts as a secondary structural filter[10].

Step 4: Executing the ICH Q2(R2) Validation

A self-validating method must prove its own reliability. We benchmark our results against the[3],[2].

Table 2: ICH Q2(R2) Method Validation Summary for 3-[2-(4-Methylphenyl)acetyl]benzonitrile
Validation ParameterICH Q2(R2) RequirementExperimental Target / Result
Specificity No interference from matrix/isomers Rs​>1.5 for all spiked isomeric impurities
Linearity R2≥0.99 across range R2>0.998 (1% to 120% of target concentration)
LOD / LOQ Signal-to-Noise ≥3 (LOD), ≥10 (LOQ)LOQ ≤0.05% (Meets reporting threshold)
Precision RSD ≤2.0% (Repeatability)RSD <1.2% for 6 replicate injections
Accuracy Recovery within 95-105%98.5-101.2% recovery at 3 concentration levels
  • Causality: By intentionally spiking known quantities of synthesized ortho- and meta-isomers into the para-isomer batch, we validate Specificity (ensuring Rs​>1.5 ). Accuracy is continuously validated by ensuring recovery falls within 98-102%, proving the MS source is not suffering from matrix-induced ion suppression[3],[11].

Experimental Workflow Diagram

LCMS_Validation cluster_LC LC Separation Comparison cluster_ICH ICH Q2(R2) Validation Batch Synthesized Batch 3-[2-(4-Methylphenyl)acetyl]benzonitrile SamplePrep Sample Preparation (Dilution & Filtration) Batch->SamplePrep C18 Standard C18 Column (Hydrophobic Interaction) SamplePrep->C18 Suboptimal Biphenyl Biphenyl Column (π-π & Hydrophobic) SamplePrep->Biphenyl Optimal MS ESI-MS/MS Detection (MRM Mode) C18->MS Co-elution of Isomers Biphenyl->MS Baseline Resolution Spec Specificity (Isomer Separation) MS->Spec Sens Sensitivity (LOD/LOQ) MS->Sens Prec Precision & Accuracy (Recovery) MS->Prec Valid Validated Purity Report Spec->Valid Sens->Valid Prec->Valid

Figure 1: LC-MS/MS validation workflow comparing C18 and Biphenyl columns for isomer separation.

References

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: Chromatography Online URL: [Link]

  • Title: Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Source: Restek Corporation URL: [Link]

Sources

Comparative

cross-validation of FTIR spectroscopic data for CAS 465514-72-1

Cross-Validation of FTIR Spectroscopic Modalities for the Structural Authentication of CAS 465514-72-1 Executive Summary For researchers and drug development professionals, the structural authentication of fine chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of FTIR Spectroscopic Modalities for the Structural Authentication of CAS 465514-72-1

Executive Summary

For researchers and drug development professionals, the structural authentication of fine chemical intermediates is the foundation of downstream synthetic success. CAS 465514-72-1, chemically identified as 3-[2-(4-methylphenyl)acetyl]benzonitrile[1], is a highly functionalized aromatic compound featuring a nitrile group, a ketone carbonyl, and a tolyl moiety. While Fourier-Transform Infrared (FTIR) spectroscopy is the standard for vibrational fingerprinting, relying on a single sampling modality can introduce matrix-specific optical artifacts. This guide objectively compares three orthogonal FTIR techniques—Attenuated Total Reflectance (ATR), Potassium Bromide (KBr) Transmission, and Diffuse Reflectance (DRIFTS)—and provides a self-validating framework for the robust cross-validation of this compound's spectral data.

The Causality of Spectroscopic Variances in FTIR

As an Application Scientist, I frequently observe discrepancies when matching benchtop spectra to commercial transmission libraries. This is rarely a chemical failure, but rather a physical optical phenomenon. To truly validate the identity of CAS 465514-72-1, one must understand the causality behind why different FTIR modalities yield slightly different spectra:

  • ATR-FTIR (Anomalous Dispersion): ATR relies on an evanescent wave penetrating the sample. The depth of penetration ( dp​ ) is directly proportional to the wavelength. Consequently, lower frequencies (longer wavelengths) penetrate deeper, artificially inflating the relative absorbance of peaks in the fingerprint region[2]. Furthermore, near strong absorption bands (like the intense C=O stretch of CAS 465514-72-1), the refractive index of the sample changes dramatically, causing peak maxima to shift to lower wavenumbers compared to transmission data.

  • Transmission KBr (The Christiansen Effect): KBr pelleting adheres strictly to the Beer-Lambert law, making it the "gold standard" for quantitative library matching[2][3]. However, if the CAS 465514-72-1 particles are not ground to a size smaller than the wavelength of incident IR light (< 2 µm), anomalous scattering occurs (the Christiansen effect), resulting in asymmetric, distorted baselines.

  • DRIFTS (Specular Reflectance): Diffuse reflectance is excellent for powdered samples but is highly susceptible to specular reflectance—where light bounces off the crystal surface without interacting with the chemical bonds. This creates derivative-shaped artifacts. Applying the Kubelka-Munk transformation is a mandatory causal step to linearize the relationship between sample concentration and signal intensity.

Quantitative Data & Comparative Performance

To establish a self-validating analytical system, we cross-validate the FTIR data of CAS 465514-72-1 across these three methodologies. Table 1 summarizes the performance metrics, while Table 2 outlines the diagnostic peaks used for chemometric tracking.

Table 1: Comparative Analysis of FTIR Modalities for CAS 465514-72-1

ModalitySample PreparationOptical PrincipleCommon Spectral ArtifactsQuantitative Reliability
ATR-FTIR None; direct compression on Diamond/ZnSe crystal.Internal reflection & evanescent wave.Peak shifting to lower wavenumbers; enhanced low-frequency intensity.Moderate; highly dependent on crystal contact pressure.
Transmission High-pressure pressing with anhydrous KBr (1:100 ratio).Direct absorption (Beer-Lambert Law).Christiansen effect (baseline skew); moisture interference (broad -OH).High; considered the reference standard for library matching.
DRIFTS Lightly packed powder dilution in KBr (5% w/w).Diffuse scattering and absorption.Specular reflectance (derivative peak shapes).High (only if Kubelka-Munk transformation is applied).

Table 2: Key Vibrational Assignments for CAS 465514-72-1

Functional GroupExpected Wavenumber (Transmission)ATR Shift PotentialDiagnostic Value for Purity
Nitrile (-C≡N)~2220 - 2230 cm⁻¹Minimal shiftConfirms intact benzonitrile ring.
Ketone (C=O)~1680 - 1700 cm⁻¹Shift down by 2-5 cm⁻¹Confirms acetyl linkage.
Aromatic (C=C)~1600, 1500 cm⁻¹Shift down by 1-3 cm⁻¹Validates the bi-aryl skeleton.
Aliphatic (C-H)~2920, 2850 cm⁻¹Minimal shiftConfirms the 4-methyl (tolyl) group.

Experimental Workflows: A Self-Validating System

To ensure absolute trustworthiness, every protocol must bound the experiment in a state of known control. The following step-by-step methodologies are designed so that the data validates itself through internal checks.

Protocol A: ATR-FTIR Rapid Screening
  • System Blanking: Clean the diamond ATR crystal with isopropanol. Acquire an ambient air background spectrum (128 scans, 4 cm⁻¹ resolution).

  • Sample Application: Deposit ~5 mg of CAS 465514-72-1 directly onto the crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact (typically ~80 units). Causality check: Insufficient pressure yields low signal-to-noise; excessive pressure can crush the crystal or induce polymorphic stress.

  • Acquisition & Verification: Acquire the sample spectrum. Immediately clean the crystal and run a second background scan. Self-Validation: If the second background shows residual nitrile peaks at 2220 cm⁻¹, carryover has occurred, and the sample spectrum must be discarded.

Protocol B: KBr Transmission (The Gold Standard)
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours to eliminate water (which masks the 3500-3200 cm⁻¹ region).

  • Blank Validation: Press a pure KBr pellet (150 mg) at 10 tons for 2 minutes. Run this as the background. Self-Validation: A flat baseline confirms the KBr is anhydrous and properly fused.

  • Sample Milling: Co-grind 1.5 mg of CAS 465514-72-1 with 148.5 mg of dry KBr in an agate mortar for exactly 2 minutes. Causality check: This ensures particle sizes are < 2 µm, preventing the Christiansen scattering effect.

  • Acquisition: Press the mixture into a pellet and acquire the spectrum. Subtract the pure KBr background to isolate the analyte.

Protocol C: DRIFTS with Chemometric Cross-Validation
  • Preparation: Mix 5% (w/w) CAS 465514-72-1 in KBr powder. Do not press into a pellet; lightly pack it into the DRIFTS sample cup.

  • Acquisition: Acquire the diffuse reflectance spectrum against a pure KBr powder background.

  • Transformation: Apply the Kubelka-Munk algorithm via the spectrometer software to convert reflectance data into linear absorbance units.

Chemometric Cross-Validation Workflow

To objectively compare and validate the spectra obtained from these three distinct modalities, we employ Partial Least Squares Discriminant Analysis (PLS-DA)[4]. By applying Multiplicative Scatter Correction (MSC) and Savitzky-Golay first derivatives, we eliminate baseline drift and isolate the true chemical variance[5]. The model's accuracy is verified using the Root Mean Square Error of Cross-Validation (RMSECV) via a leave-one-out approach.

G cluster_0 FTIR Modalities for CAS 465514-72-1 N1 ATR-FTIR (Surface & Rapid) N4 Spectral Pre-processing (MSC & Savitzky-Golay 1st Deriv) N1->N4 N2 Transmission (KBr) (Gold Standard) N2->N4 N3 DRIFTS (Powder Scattering) N3->N4 N5 Chemometric Cross-Validation (PLS-DA & RMSECV) N4->N5 Standardized Spectra N6 Validated Structural Integrity (CAS 465514-72-1) N5->N6 R² > 0.99

Figure 1: Orthogonal FTIR cross-validation workflow integrating ATR, KBr, and DRIFTS with PLS-DA.

References

  • Matrix Fine Chemicals. 3-[2-(4-METHYLPHENYL)ACETYL]BENZONITRILE | CAS 465514-72-1. Matrix Fine Chemicals Catalog.
  • Benchchem. A Comparative Guide to FTIR Sampling: Cross-Validating Spectra from KBr Pellets and Alternative Techniques. Benchchem Resources.
  • American Chemical Society (ACS). Evaluation of FT-NIR and ATR-FTIR Spectroscopy Techniques for Determination of Minor Odd- and Branched-Chain Saturated and trans Unsaturated Milk Fatty Acids. ACS Publications.
  • MDPI. Application of ATR-FTIR Incorporated with Multivariate Data Analysis for Discrimination and Quantification of Urea as an Adulterant in UHT Milk. MDPI Sensors.
  • Cambridge University Press. Rapid Quantification of Bone Collagen Content by ATR-FTIR Spectroscopy. Radiocarbon.

Sources

Validation

Comparative Pharmacological Efficacy of 3-[2-(4-Methylphenyl)acetyl]benzonitrile Analogs: A Guide for Drug Development Professionals

This guide provides a comparative analysis of the potential pharmacological efficacy of analogs based on the 3-[2-(4-Methylphenyl)acetyl]benzonitrile scaffold. While direct experimental data on a series of analogs of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the potential pharmacological efficacy of analogs based on the 3-[2-(4-Methylphenyl)acetyl]benzonitrile scaffold. While direct experimental data on a series of analogs of this specific parent compound is not extensively available in the public domain, this document synthesizes findings from structurally related compounds to provide insights into potential therapeutic applications and guide future research. We will explore the anticonvulsant and anti-inflammatory potential of this chemical class, drawing on structure-activity relationship (SAR) studies of related benzonitrile and phenylacetyl-containing molecules.

Introduction to the 3-[2-(4-Methylphenyl)acetyl]benzonitrile Scaffold

The core structure of 3-[2-(4-Methylphenyl)acetyl]benzonitrile combines a benzonitrile moiety with a phenylacetyl group. The benzonitrile group is a well-known pharmacophore present in a variety of biologically active compounds. The nitrile group can act as a hydrogen bond acceptor and is metabolically stable, making it an attractive feature in drug design. The phenylacetyl portion provides a lipophilic character and a structural framework that can be readily modified to explore interactions with biological targets. The overall structure suggests potential for interaction with various enzymes and receptors, making it a promising starting point for the development of novel therapeutics.

Potential Anticonvulsant Efficacy: Insights from Structurally Related Compounds

While direct testing of 3-[2-(4-Methylphenyl)acetyl]benzonitrile analogs for anticonvulsant activity is not widely reported, SAR studies on related N-benzyl acetamide and other heterocyclic structures provide valuable insights into the features that may confer such activity.

Structure-Activity Relationships of N-Benzyl-2-acetamidopropionamide Analogs

A series of N-benzyl-2-acetamidopropionamide derivatives have shown potent anticonvulsant activities.[1][2] These compounds, while not direct analogs, share a benzyl group and a central amide/ketone-like linkage which can be conceptually related to the phenylacetyl moiety in our target scaffold.

Key findings from these studies indicate that small, non-bulky, and nonpolar substituents are favored for potent anticonvulsant activity.[3] Specifically, the placement of a small heteroatom moiety at a specific distance from the core structure can significantly enhance efficacy.[1][2] For instance, N-benzyl-2-acetamido-3-methoxypropionamide exhibited a highly potent ED50 value of 8.3 mg/kg in the maximal electroshock-induced seizure (MES) test in mice.[1] The (R)-stereoisomer of this compound was found to be the more active enantiomer, highlighting the importance of stereochemistry in drug-receptor interactions.[2]

Table 1: Anticonvulsant Activity of Representative N-Benzyl-2-acetamidopropionamide Analogs

CompoundSubstituentMES ED50 (mg/kg, i.p. in mice)Reference
N-benzyl-2-acetamido-3-methoxypropionamide-OCH38.3[1]
N-benzyl-2-acetamido-3-ethoxypropionamide-OCH2CH317.3[1]
Phenytoin (Standard)-6.5[2]

These findings suggest that modifications of the 4-methylphenyl ring or the methylene bridge in 3-[2-(4-Methylphenyl)acetyl]benzonitrile with small, electron-donating groups could be a promising strategy for developing novel anticonvulsants.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Methodology:

  • Animal Model: Male albino mice or rats are used.

  • Drug Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

  • Induction of Seizure: At the time of predicted peak drug effect, a maximal electrical stimulus is delivered via corneal or auricular electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hind limb extension (ED50) is calculated.

MES_Workflow cluster_protocol Maximal Electroshock (MES) Seizure Test Workflow start Drug Administration to Animal Cohorts induction Electrical Stimulus Application start->induction Peak Drug Effect Time observation Observe for Tonic Hind Limb Extension induction->observation analysis Calculate ED50 observation->analysis end Determine Anticonvulsant Potency analysis->end

Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.

Potential Anti-inflammatory Efficacy: Insights from Benzonitrile Analogs

The benzonitrile moiety is present in various compounds with demonstrated anti-inflammatory properties. Studies on substituted benzonitriles and related structures suggest that this chemical group can be a key component of non-steroidal anti-inflammatory agents (NSAIDs).

Structure-Activity Relationships of Substituted Benzonitriles

A study on a series of substituted isophthalonitriles, trimesonitriles, and benzonitriles revealed that several of these compounds exhibit significant anti-inflammatory activity in the carrageenan-induced pedal edema assay.[4] Notably, 4-chlorobenzonitrile, 2-chloroterephthalonitrile, and 2-fluoroterephthalonitrile showed promising reductions in inflammation.[4] This suggests that the electronic properties of substituents on the benzonitrile ring play a crucial role in their anti-inflammatory potential.

Table 2: Anti-inflammatory Activity of Representative Benzonitrile Derivatives

Compound% Reduction in Edema (at 200 mg/kg)Reference
Trimesonitrile32%[4]
4-Chlorobenzonitrile30%[4]
2-Chloroterephthalonitrile46%[4]
2-Fluoroterephthalonitrile49%[4]
Phenylbutazone (Standard at 100 mg/kg)43.8%[4]

These results indicate that introducing electron-withdrawing groups onto the benzonitrile ring of the 3-[2-(4-Methylphenyl)acetyl]benzonitrile scaffold could be a viable strategy for developing novel anti-inflammatory agents.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.

Methodology:

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Drug Administration: Test compounds are administered orally or intraperitoneally. The control group receives the vehicle, and a positive control group receives a standard NSAID like indomethacin or phenylbutazone.

  • Induction of Inflammation: After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Carrageenan_Edema_Workflow cluster_protocol Carrageenan-Induced Paw Edema Assay Workflow start Administer Test Compound/Vehicle induction Inject Carrageenan into Paw start->induction 1 hour post-administration measurement Measure Paw Volume Over Time induction->measurement Hourly for 4 hours analysis Calculate % Inhibition of Edema measurement->analysis end Assess Anti-inflammatory Activity analysis->end

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Future Directions and Conclusion

The 3-[2-(4-Methylphenyl)acetyl]benzonitrile scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticonvulsant and anti-inflammatory activities. Based on the analysis of structurally related compounds, future research should focus on the synthesis and evaluation of analogs with systematic modifications to both the benzonitrile and the 4-methylphenyl rings.

For anticonvulsant activity, the introduction of small, non-bulky substituents should be explored. For anti-inflammatory effects, the addition of electron-withdrawing groups to the benzonitrile ring appears to be a promising avenue. Comprehensive in vitro and in vivo screening of these novel analogs will be crucial to elucidate their pharmacological profiles and establish definitive structure-activity relationships.

This guide, by synthesizing data from related chemical series, provides a foundational framework for researchers and drug development professionals to embark on the rational design and discovery of new drugs based on the 3-[2-(4-Methylphenyl)acetyl]benzonitrile core structure.

References

  • Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907–1916.
  • ScienceRise: Pharmaceutical Science. (2022). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science, (3 (37)), 29-37.
  • Kohn, H., Sawhney, K. N., LeGall, P., Weigandt, M., & Stables, J. P. (1999). Synthesis and Anticonvulsant Activities of N-Benzyl-2-acetamidopropionamide Derivatives. Journal of Medicinal Chemistry, 42(18), 3503–3514.
  • Research Square. (2023). Design and Synthesis of Benzotriazole Derivatives for Anti-convulsant Activity. Research Square.
  • ResearchGate. (n.d.). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives.
  • Hall, C. M., & Sancilio, L. F. (1987). Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles. Journal of Pharmaceutical Sciences, 76(11), 850–853.
  • Al-Rashood, S. T., Aboldahab, I. A., Nagi, M. N., Abou-Shaaban, R. R. A., Abdel-Aziz, H. A., & Al-Obaid, A. M. (2017). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 22(2), 193.
  • Löscher, W., Nau, H., & Siemes, H. (1991). Synthesis, anticonvulsant activity, and structure-activity relationships of sodium channel blocking 3-aminopyrroles. Journal of Medicinal Chemistry, 34(3), 1081–1089.
  • MDPI. (2014). Synthesis and Sar Study of Diarylpentanoid Analogues as New Anti-Inflammatory Agents. Molecules, 19(10), 16294-16315.
  • Morieux, P., Salomé, C., Park, K. D., Stables, J. P., & Kohn, H. (2010). The structure-activity relationship of the 3-oxy site in the anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide. Journal of Medicinal Chemistry, 53(15), 5716–5726.
  • Journal of Pharmaceutical Research International. (2022). Synthesis and Evaluation of Anti-inflammatory Activity of Some Chalcone Hydrazide Derivatives.
  • Semantic Scholar. (2020). Synthesis and pharmacological evaluation of 3-[5-(aryl-[1][2][5]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents. Arabian Journal of Chemistry.

  • Brieflands. (2025). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Iranian Journal of Pharmaceutical Research.
  • SciELO. (2022). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society, 33(9).
  • Research Square. (2025). QSAR and pharmacophore models for screening anti- inflammatory activity among substituted (pyrrolо[1,2-a][1][5][6]triazino[2,3-c]quinazoline-5a-yl)carboxylic acids. Research Square.

  • Eadie, M. J. (1991). Structure-activity Relationships of Unsaturated Analogues of Valproic Acid. Epilepsy Research, 9(2), 93-99.
  • ResearchGate. (n.d.). SAR of anti-inflammatory agents.
  • Semantic Scholar. (1984). Structure-activity relationships of phenytoin-like anticonvulsant drugs. Journal of Medicinal Chemistry.
  • Löscher, W., & Nau, H. (1985). Pharmacological evaluation of various metabolites and analogues of valproic acid. Anticonvulsant and toxic potencies in mice. Neuropharmacology, 24(5), 427–435.
  • ResearchGate. (2025). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents.
  • MDPI. (2016). Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents. Molecules, 21(12), 1658.
  • R Discovery. (2018). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. R Discovery.
  • ResearchGate. (2022). Design, synthesis, and pharmacological evaluation of aryl oxadiazole linked 1,2,4-triazine derivatives as anticonvulsant agents.
  • PubMed. (2022). Novel Regioisomeric Analogues of Naphthyl- N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects. International Journal of Molecular Sciences, 23(21), 13562.
  • Journal of Applied Pharmaceutical Science. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 8(11), 001-008.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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